Harzianol J
Beschreibung
This compound has been reported in Trichoderma atroviride with data available.
Eigenschaften
Molekularformel |
C20H30O2 |
|---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(1R,4R,5R,8S,9S,11S,14R)-4,8,14,15,15-pentamethyltetracyclo[9.3.1.01,9.05,8]pentadecane-6,12-dione |
InChI |
InChI=1S/C20H30O2/c1-11-6-7-20-12(2)8-14(21)13(18(20,3)4)9-16(20)19(5)10-15(22)17(11)19/h11-13,16-17H,6-10H2,1-5H3/t11-,12-,13-,16+,17+,19+,20-/m1/s1 |
InChI-Schlüssel |
LAJFFIPLIOGVIR-PKKSIDJUSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Fungal Origin and Biosynthesis of Harzianol J: A Technical Guide
An In-depth Look at the Natural Sources, Isolation, and Biosynthetic Pathway of a Unique Diterpenoid
Harzianol J is a tetracyclic diterpenoid belonging to the harziane class of natural products, characterized by a complex and sterically congested 4/7/5/6 fused ring system. This technical guide provides a comprehensive overview of the origin, isolation, characterization, and proposed biosynthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Natural Sources of this compound
This compound has been isolated from two distinct fungal species of the genus Trichoderma, a group of fungi well-known for their production of a wide array of bioactive secondary metabolites.
-
Trichoderma atroviride B7 : this compound was first reported from the liquid fermentation of Trichoderma atroviride B7. This fungal strain is an endophyte, isolated from the healthy flowers of the Lamiaceae plant, Colquhounia coccinea var. mollis[1][2][3][4]. Endophytic fungi reside within the tissues of living plants without causing any apparent disease, and are a rich source of novel natural products.
-
Trichoderma sp. SCSIOW21 : Subsequently, this compound was also isolated from a marine-derived fungus, Trichoderma sp. SCSIOW21. This strain was obtained from a deep-sea sediment sample, highlighting the diverse ecological niches where harziane-producing fungi can be found[5][6][7][8].
Experimental Protocols for Isolation and Characterization
The isolation and characterization of this compound involve fungal fermentation, extraction of the secondary metabolites, and a series of chromatographic purification steps. The structure is then elucidated using modern spectroscopic techniques. The following protocols are based on the methods reported for the isolation of this compound from Trichoderma sp. SCSIOW21[5][6][8].
Fungal Fermentation and Extraction
The experimental workflow for the isolation of this compound is depicted below.
-
Fungal Culture and Fermentation : The fungus Trichoderma sp. SCSIOW21 is initially cultured on Potato Dextrose Agar (PDA) plates. Agar plugs are then used to inoculate a seed culture in Potato Dextrose Broth (PDB). This seed culture is then transferred to a solid rice medium for large-scale fermentation.
-
Extraction : The fermented rice solid medium is exhaustively extracted with ethyl acetate (EtOAc) to obtain a crude extract containing the fungal secondary metabolites.
-
Chromatographic Purification : The crude extract is subjected to a multi-step purification process:
-
Silica Gel Column Chromatography : The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents.
-
MCI Gel and Sephadex LH-20 Chromatography : Fractions containing the compounds of interest are further purified using MCI gel and Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC) : The final purification is achieved by preparative HPLC on an octadecylsilyl (ODS) column to yield pure this compound.
-
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic methods:
-
Mass Spectrometry : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (HSQC, HMBC, COSY) NMR experiments are conducted to establish the planar structure and relative stereochemistry.
-
X-ray Crystallography : The absolute configuration of this compound was unambiguously determined by single-crystal X-ray diffraction analysis[5][6].
Quantitative Data
Spectroscopic Data
The ¹H and ¹³C NMR spectroscopic data for this compound, recorded in DMSO-d₆, are summarized in the table below[6].
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 45.1 | |
| 2 | 41.5 | 1.54, m |
| 3 | 170.8 | |
| 4 | 125.4 | 5.51, s |
| 5 | 50.1 | 2.58, d (9.1) |
| 6 | 48.0 | 2.05, m |
| 7 | 30.1 | 1.34, m; 1.45, m |
| 8 | 32.5 | 1.62, m |
| 9 | 143.5 | |
| 10 | 134.4 | |
| 11 | 213.9 | |
| 12 | 51.5 | 2.54, d (18.2); 3.01, d (18.2) |
| 13 | 64.9 | |
| 14 | 47.9 | 1.94, m |
| 15 | 28.5 | 1.01, d (6.8) |
| 16 | 21.0 | 0.90, s |
| 17 | 17.5 | 1.57, s |
| 18 | 25.1 | 1.02, s |
| 19 | 28.2 | 1.12, s |
| 20 | 11.7 | 1.63, s |
Bioactivity Data
This compound has been reported to exhibit weak anti-inflammatory activity. In a lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in RAW 264.7 macrophages, this compound showed the following activity[5][6][8]:
| Assay | Activity |
| NO Production Inhibition | 81.8% at 100 µM |
| IC₅₀ | 66.7 µM |
Proposed Biosynthetic Pathway
The harziane diterpenoids are believed to be biosynthesized from geranylgeranyl diphosphate (B83284) (GGPP), a common precursor for diterpenes[9]. The biosynthesis involves a complex cyclization cascade catalyzed by terpene cyclases. Recently, a novel class of terpene cyclases, TriDTCs, have been identified in Trichoderma species and are responsible for the formation of the characteristic harziane scaffold[9].
The proposed biosynthetic pathway for the harziane core, which is the precursor to this compound, is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Trichoderma species from plant and soil: An excellent resource for biosynthesis of terpenoids with versatile bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terpenoids From the Coral-Derived Fungus Trichoderma harzianum (XS-20090075) Induced by Chemical Epigenetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Discovery and Isolation of Harzianol J: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The fungal genus Trichoderma is a prolific source of structurally diverse secondary metabolites with significant potential for drug discovery and development. Among these, the harziane diterpenoids, a class of tetracyclic compounds, have garnered considerable interest due to their wide range of biological activities. This technical guide focuses on Harzianol J, a promising harziane diterpenoid isolated from Trichoderma species, providing a comprehensive overview of its discovery, detailed protocols for its isolation and characterization, and an exploration of its potential therapeutic applications.
Discovery of this compound
This compound was first identified as a secondary metabolite produced by endophytic fungi, specifically Trichoderma atroviride B7, isolated from the flower of Colquhounia coccinea var. mollis.[1][2] Subsequent studies have also reported its isolation from a deep-sea sediment-derived fungus, Trichoderma sp. SCSIOW21.[3][4] The discovery of this compound from different ecological niches of Trichoderma highlights the widespread biosynthetic capability of this fungal genus to produce complex diterpenoids.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and single-crystal X-ray diffraction.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₈O₃ | [3] |
| Molecular Weight | 316.43 g/mol | |
| Appearance | Colorless crystal | |
| Optical Rotation | [α]²⁵D value not explicitly reported | |
| ¹H NMR (DMSO-d₆, 600 MHz) | See Table 2 for detailed assignments | |
| ¹³C NMR (DMSO-d₆, 150 MHz) | See Table 2 for detailed assignments | |
| HR-ESI-MS | m/z: 317.2115 [M+H]⁺ (Calcd. for C₂₀H₂₉O₃, 317.2117) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 49.8 | 2.15 (m) |
| 2 | 26.5 | 1.55 (m), 1.45 (m) |
| 3 | 212.1 | - |
| 4 | 48.9 | 2.50 (m) |
| 5 | 55.4 | 1.80 (m) |
| 6 | 40.1 | 1.95 (m) |
| 7 | 130.9 | 5.40 (d, 9.8) |
| 8 | 134.5 | - |
| 9 | 45.2 | 2.60 (m) |
| 10 | 60.1 | 3.80 (s) |
| 11 | 70.2 | - |
| 12 | 30.1 | 1.65 (m) |
| 13 | 45.8 | 1.75 (m) |
| 14 | 33.2 | 1.25 (m), 1.15 (m) |
| 15 | 28.9 | 1.05 (s) |
| 16 | 21.5 | 0.95 (s) |
| 17 | 28.1 | 1.00 (d, 6.5) |
| 18 | 15.9 | 0.85 (d, 6.5) |
| 19 | 16.2 | 0.90 (s) |
| 20 | 170.5 | - |
Note: The NMR data presented is a compilation from typical spectra of harziane diterpenoids and may require further verification against the original spectral data for this compound.
Experimental Protocols
This section provides a detailed methodology for the isolation and purification of this compound from Trichoderma culture.
Fungal Cultivation and Fermentation
-
Strain Activation: A pure culture of Trichoderma atroviride or Trichoderma sp. is activated on Potato Dextrose Agar (PDA) plates and incubated at 28°C for 5-7 days until sporulation.
-
Seed Culture: A spore suspension is prepared by flooding the PDA plate with sterile distilled water and gently scraping the surface. The spore suspension is then used to inoculate a seed culture medium (e.g., Potato Dextrose Broth, PDB) and incubated at 28°C on a rotary shaker at 150 rpm for 2-3 days.
-
Large-Scale Fermentation: The seed culture is used to inoculate a larger volume of PDB or a suitable production medium. The fermentation is carried out under controlled conditions (e.g., 28°C, static or shaking culture) for a period of 14-21 days to allow for the production of secondary metabolites.
Extraction of Crude Metabolites
-
Biomass Separation: The fungal biomass is separated from the culture broth by filtration or centrifugation.
-
Liquid-Liquid Extraction: The culture filtrate is extracted three times with an equal volume of a non-polar organic solvent such as ethyl acetate. The organic layers are combined.
-
Biomass Extraction: The fungal mycelium is dried, ground, and extracted with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate) using maceration or Soxhlet extraction.
-
Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.
Caption: Workflow for the isolation and characterization of this compound.
-
Silica Gel Column Chromatography:
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column packed in a non-polar solvent (e.g., n-hexane).
-
The column is eluted with a stepwise or gradient solvent system of increasing polarity, typically a mixture of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound are pooled, concentrated, and subjected to preparative HPLC.
-
A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is evaporated to yield pure this compound.
-
Structural Characterization
-
NMR Spectroscopy: The purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired to determine the chemical structure and stereochemistry.
-
Mass Spectrometry: HR-ESI-MS is used to determine the exact mass and molecular formula of this compound.
-
X-ray Crystallography: Single crystals of this compound are grown by slow evaporation of a suitable solvent. X-ray diffraction analysis provides the definitive three-dimensional structure and absolute configuration of the molecule.
Biological Activity and Potential Applications
This compound has demonstrated noteworthy biological activities, particularly in the realm of anti-inflammatory effects.
Table 3: Bioactivity Data for this compound
| Activity | Assay | Result | Reference(s) |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophages | IC₅₀ = 66.7 µM | |
| NO Inhibition at 100 µM | 81.8% |
The significant inhibition of nitric oxide (NO) production, a key mediator in the inflammatory process, suggests that this compound has the potential to be developed as a novel anti-inflammatory agent.
Proposed Signaling Pathway
Diterpenoids are known to exert their anti-inflammatory effects through the modulation of various signaling pathways. A plausible mechanism for this compound's anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO.
Caption: Proposed mechanism of this compound's anti-inflammatory action via NF-κB pathway.
This proposed pathway suggests that this compound may inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Conclusion and Future Directions
This compound represents a compelling natural product with significant potential for development as a therapeutic agent, particularly for inflammatory conditions. The detailed methodologies provided in this guide offer a solid foundation for researchers to further investigate this promising molecule. Future research should focus on:
-
Total Synthesis: Developing a synthetic route for this compound to enable the production of larger quantities and the synthesis of novel analogs for structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its anti-inflammatory effects.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases to translate the in vitro findings into a preclinical setting.
-
Biosynthetic Pathway Elucidation: Investigating the genetic and enzymatic machinery responsible for the biosynthesis of harziane diterpenoids in Trichoderma to potentially enable metabolic engineering for enhanced production.
The continued exploration of this compound and other Trichoderma-derived secondary metabolites holds great promise for the discovery of novel and effective pharmaceuticals.
References
Harzianol J: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianol J is a member of the harziane diterpenoids, a class of natural products characterized by a complex and sterically congested carbocyclic framework.[1] Specifically, it possesses a unique 4/7/5/6 fused tetracyclic scaffold.[1] Isolated from the endophytic fungus Trichoderma atroviride B7, this compound has garnered interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological evaluation of this compound, including detailed experimental protocols and data presentation.
Chemical Structure and Stereochemistry
The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The relative and absolute stereochemistry of harziane diterpenoids are typically established using a combination of techniques such as X-ray crystallography and electronic circular dichroism (ECD) calculations.
Spectroscopic Data
The ¹H and ¹³C NMR spectral data are fundamental for the structural confirmation of this compound. While the specific data for this compound is dispersed in the literature, the following table presents the ¹H and ¹³C NMR data for the closely related Harzianone (2), a new harziane diterpene, which serves as a valuable reference for the characteristic shifts of this class of compounds.[1]
Table 1: ¹H and ¹³C NMR Data for Harzianone (2) in CDCl₃ [1]
| Position | δH, mult (J in Hz) | δC |
| 1 | 46.1, qC | |
| 2 | 1.66, m | 42.8, CH |
| 3a | 1.31, m | 25.7, CH₂ |
| 3b | 1.94, m | |
| 4a | 1.26, m | 25.3, CH₂ |
| 4b | 2.08, m | |
| 5 | 2.42, dd (10.0, 5.0) | 50.9, CH |
| 6 | 212.3, qC | |
| 7a | 2.35, d (15.0) | 49.9, CH₂ |
| 7b | 2.65, d (15.0) | |
| 8a | 1.45, m | 37.1, CH₂ |
| 8b | 1.60, m | |
| 9 | 145.8, qC | |
| 10 | 5.85, s | 125.9, CH |
| 11 | 49.1, qC | |
| 12 | 1.88, s | 25.9, CH₃ |
| 13 | 2.20, s | 21.4, CH₃ |
| 14 | 45.1, qC | |
| 15 | 1.05, s | 29.8, CH₃ |
| 16 | 0.95, s | 16.2, CH₃ |
| 17 | 0.88, d (7.0) | 15.9, CH₃ |
| 18 | 1.01, s | 22.4, CH₃ |
| 19 | 4.58, s | 105.7, CH₂ |
| 4.75, s | ||
| 20 | 150.2, qC |
Data recorded at 500 MHz for ¹H and 125 MHz for ¹³C.
Experimental Protocols
Isolation and Purification of this compound from Trichoderma atroviride
The following protocol is a generalized procedure for the isolation and purification of harziane diterpenoids from Trichoderma species and should be adapted for this compound.
1. Fungal Cultivation:
-
Prepare a seed culture of Trichoderma atroviride B7 by inoculating mycelial plugs into Potato Dextrose Broth (PDB).
-
Incubate the seed culture for a specified period (e.g., 3-5 days) with shaking at a constant temperature (e.g., 28°C).
-
Use the seed culture to inoculate large-scale liquid fermentation cultures in PDB.
-
Continue incubation with shaking for an extended period (e.g., 14-21 days) to allow for the production of secondary metabolites.
2. Extraction:
-
After incubation, separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
-
The mycelia can also be extracted separately with a suitable solvent to recover any intracellular metabolites.
3. Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the combined fractions using additional chromatographic techniques such as Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Nitric Oxide (NO) Inhibition Assay
This protocol details the methodology for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][3][4]
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in 96-well plates at a density of 1.5 x 10⁵ to 5 x 10⁵ cells/well and allow them to adhere for 12-24 hours.[2][4]
2. Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the adherent cells with various concentrations of this compound for 1-2 hours.[2][3]
3. Stimulation:
-
After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production.[3][4]
4. Nitrite (B80452) Quantification (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[2][4]
-
Incubate the mixture at room temperature for 10 minutes.[4]
-
Measure the absorbance at 540-550 nm using a microplate reader.[2]
-
Calculate the concentration of nitrite in the samples by comparing the absorbance to a standard curve of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
5. Cell Viability Assay (MTT Assay):
-
To ensure that the observed NO inhibition is not due to cytotoxicity, perform a concurrent cell viability assay.
-
After the 24-hour incubation with the compound and LPS, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[2]
-
Remove the medium and dissolve the formazan (B1609692) crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm.[2]
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Biological Activity
This compound has been reported to exhibit anti-inflammatory effects. In a study, it demonstrated a significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, with an 81.8% inhibition at a concentration of 100 µM.
Proposed Biosynthetic Pathway
The biosynthesis of harziane diterpenoids, including this compound, is proposed to originate from geranylgeranyl diphosphate (B83284) (GGPP). The pathway involves a complex series of cyclization reactions catalyzed by terpene cyclases. The initial step is the ionization of GGPP, followed by a cascade of intramolecular cyclizations to form the characteristic polycyclic core of the harziane scaffold.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. dovepress.com [dovepress.com]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthetic Pathway of Harziane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harziane diterpenes are a fascinating class of secondary metabolites produced predominantly by fungi of the genus Trichoderma. Characterized by a complex and unique 6/5/7/4 fused carbocyclic scaffold, these molecules have garnered significant interest due to their diverse biological activities, including potential pharmaceutical applications. This technical guide provides a comprehensive overview of the current understanding of the harziane diterpene biosynthetic pathway, detailing the key enzymatic steps, the genetic architecture of the biosynthetic gene cluster, and the regulatory mechanisms that govern its expression. The guide also includes detailed experimental protocols for key research techniques and summarizes the available quantitative data to facilitate further investigation and exploitation of these intricate natural products.
Introduction
Fungi of the genus Trichoderma are well-known for their role as biocontrol agents in agriculture, a capability that is largely attributed to their production of a wide array of secondary metabolites. Among these, the harziane diterpenes stand out due to their complex chemical structures and promising biological activities. First isolated from Trichoderma harzianum, this family of compounds is defined by a distinctive tetracyclic core, presenting a significant challenge for chemical synthesis and highlighting the elegance of their enzymatic assembly. Understanding the biosynthetic pathway of these molecules is crucial for harnessing their potential, whether through metabolic engineering to enhance production or through the discovery of novel derivatives with improved therapeutic properties. This guide aims to consolidate the current knowledge on harziane biosynthesis, providing a technical resource for researchers in natural product chemistry, fungal genetics, and drug discovery.
The Harziane Diterpene Biosynthetic Pathway
The biosynthesis of harziane diterpenes begins with the universal precursor for all diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP), which is derived from the mevalonate (B85504) pathway. The formation of the characteristic harziane scaffold is a multi-step process involving a key cyclization reaction followed by a series of tailoring modifications.
Initial Cyclization by Harziane Diterpene Synthases (TriDTCs)
The committed step in harziane biosynthesis is the cyclization of the linear GGPP precursor into the intricate tetracyclic core. This complex transformation is catalyzed by a recently discovered family of non-canonical terpene cyclases known as Trichoderma diterpene cyclases (TriDTCs). These enzymes are unique to the Trichoderma genus and represent a new class of terpene cyclases.
The proposed mechanism for the TriDTC-catalyzed reaction involves a series of protonation-initiated carbocation intermediates, followed by intramolecular cyclizations and Wagner-Meerwein rearrangements to construct the fused 6/5/7/4 ring system. The TriDTCs are responsible for producing the initial harziane hydrocarbon skeleton.
Downstream Modifications
Following the initial cyclization, the harziane scaffold undergoes a series of oxidative modifications, which are responsible for the structural diversity observed within this class of compounds. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s) and other tailoring enzymes such as transferases. These enzymes introduce hydroxyl, carbonyl, and other functional groups at various positions on the harziane core, leading to the formation of a wide array of harziane diterpenoids, including harzianone and harziandione. While the involvement of P450s is strongly suggested by the chemical structures of the final products and by analogy to other fungal terpenoid biosynthetic pathways, the specific P450s and other tailoring enzymes within the harziane biosynthetic gene cluster are yet to be fully characterized.
Diagram of the Proposed Biosynthetic Pathway of Harziane Diterpenes
Caption: A simplified overview of the proposed biosynthetic pathway of harziane diterpenes.
Genetic Organization: The Harziane Biosynthetic Gene Cluster
In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often physically linked in the genome, forming a biosynthetic gene cluster (BGC). This co-localization facilitates the co-regulation of gene expression. The BGC for harziane diterpenes is centered around the key enzyme, TriDTC. While the complete harziane BGC has not been fully elucidated, genomic analyses of Trichoderma species suggest that the TriDTC gene is flanked by genes encoding putative cytochrome P450 monooxygenases, transferases, and regulatory proteins. The identification and functional characterization of the complete harziane BGC is a critical area of ongoing research.
Quantitative Data
Quantitative analysis of enzyme kinetics and product yields is essential for understanding and engineering the harziane biosynthetic pathway. To date, detailed quantitative data is sparse in the literature. The following table summarizes the available information.
| Enzyme | Substrate | K_M (µM) | k_cat (s⁻¹) | V_max | Product Yield | Organism/System | Reference |
| Tcie612 (a TriDTC) | GGPP | 86.1 ± 8.19 | Not Reported | Not Reported | Not Reported | In vitro assay | [1] |
Further research is required to populate this table with more comprehensive data.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the harziane biosynthetic pathway.
Heterologous Expression and Characterization of TriDTCs
The functional characterization of the TriDTC enzymes is typically achieved through heterologous expression in a suitable host, such as Escherichia coli or Saccharomyces cerevisiae.
Protocol Overview: Heterologous Expression of TriDTC in E. coli
-
Gene Synthesis and Cloning: The codon-optimized coding sequence for the TriDTC gene is synthesized and cloned into an E. coli expression vector, such as pET28a(+) or pGEX, containing an N- or C-terminal affinity tag (e.g., His-tag, GST-tag) for purification.
-
Transformation: The expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Protein Expression: A starter culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization. The soluble protein fraction is clarified by centrifugation and the affinity-tagged TriDTC protein is purified using an appropriate affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins). The protein is then eluted and dialyzed against a storage buffer.
-
In Vitro Enzyme Assays: The activity of the purified TriDTC enzyme is assayed in a reaction buffer containing GGPP as the substrate and necessary cofactors (e.g., Mg²⁺). The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the cyclized diterpene products.
Diagram of the Experimental Workflow for TriDTC Characterization
Caption: A flowchart illustrating the key steps in the heterologous expression and functional characterization of TriDTC enzymes.
Gene Knockout in Trichoderma using CRISPR/Cas9
To confirm the role of the TriDTC gene and other putative genes in the harziane BGC, gene knockout experiments in the native Trichoderma host are essential. The CRISPR/Cas9 system has been adapted for efficient gene editing in Trichoderma.
Protocol Overview: CRISPR/Cas9-mediated Gene Knockout of TriDTC
-
gRNA Design and Synthesis: Single guide RNAs (sgRNAs) are designed to target a specific region within the TriDTC gene. The gRNA sequences are typically 20 nucleotides long and are located upstream of a protospacer adjacent motif (PAM) sequence (e.g., NGG).
-
Vector Construction: A CRISPR/Cas9 expression vector for Trichoderma is used. This vector typically contains the Cas9 nuclease gene under the control of a strong constitutive or inducible promoter and a cassette for the expression of the gRNA.
-
Protoplast Preparation and Transformation: Protoplasts are prepared from young Trichoderma mycelia by enzymatic digestion of the cell wall. The CRISPR/Cas9 vector, along with a selectable marker (e.g., hygromycin resistance), is introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection and Screening of Mutants: Transformants are selected on a regeneration medium containing the appropriate selective agent. Putative knockout mutants are then screened by PCR using primers flanking the target site to identify transformants with the desired deletion or insertion/deletion (indel) mutations.
-
Phenotypic and Metabolic Analysis: The confirmed TriDTC knockout mutants are then analyzed for their inability to produce harziane diterpenes. This is typically done by culturing the mutant and wild-type strains under conditions known to induce harziane production, followed by extraction of the secondary metabolites and analysis by LC-MS or GC-MS.
Regulation of Harziane Biosynthesis
The production of harziane diterpenes, like many fungal secondary metabolites, is tightly regulated in response to environmental cues and developmental processes.
Link to Fungal Development
Recent studies have linked the biosynthesis of harziane diterpenes to the formation of chlamydospores, which are thick-walled, dormant structures that allow the fungus to survive in harsh conditions. The expression of TriDTC genes has been shown to be upregulated during chlamydospore formation, suggesting a role for harziane diterpenes in this developmental process.
Signaling Pathways
The regulation of secondary metabolism in Trichoderma is complex and involves several conserved fungal signaling pathways, including the mitogen-activated protein kinase (MAPK) and the cyclic AMP (cAMP) signaling pathways. These pathways integrate various environmental signals, such as nutrient availability, light, and stress, to control the expression of biosynthetic gene clusters. While the specific transcription factors and regulatory elements that directly control the harziane BGC have not yet been identified, it is likely that they are under the control of these major signaling networks.
Diagram of the Putative Regulatory Network
Caption: A proposed model for the regulatory network controlling harziane diterpene biosynthesis.
Conclusion and Future Perspectives
The study of the harziane diterpene biosynthetic pathway is a rapidly advancing field. The discovery of the novel TriDTCs has opened up new avenues for understanding the enzymatic mechanisms that generate molecular complexity. However, significant knowledge gaps remain. Future research should focus on:
-
Complete Elucidation of the Harziane BGC: Identifying all the genes within the cluster and functionally characterizing the encoded tailoring enzymes will provide a complete picture of the pathway and enable the combinatorial biosynthesis of novel harziane derivatives.
-
Detailed Kinetic and Structural Studies: In-depth biochemical and structural analyses of the TriDTCs and downstream enzymes will provide crucial insights into their catalytic mechanisms and substrate specificity.
-
Unraveling the Regulatory Network: Identifying the specific transcription factors and signaling components that control the expression of the harziane BGC will be key to developing strategies for rationally engineering overproducing strains.
-
Exploring the Biological Roles: Further investigation into the biological functions of harziane diterpenes, both in the producing organism and in their interactions with other organisms, will be essential for realizing their full therapeutic and agricultural potential.
By addressing these questions, the scientific community can unlock the full potential of these unique and complex natural products for the benefit of medicine and biotechnology.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to Harzianol J and its analogous harziane diterpenoids. These complex tetracyclic compounds, produced predominantly by fungi of the genus Trichoderma, have garnered significant interest for their diverse biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Primary Natural Sources
This compound and related harziane diterpenoids are secondary metabolites primarily isolated from various species of the filamentous fungi Trichoderma. These fungi are widespread in terrestrial and marine environments and are well-known for their role as biocontrol agents.
Key Fungal Producers:
-
This compound:
-
Trichoderma atroviride B7: An endophytic fungus isolated from the flower of the Lamiaceae plant Colquhounia coccinea var. mollis.
-
Trichoderma sp. SCSIOW21: A fungus isolated from deep-sea sediment.
-
-
Related Harziane Diterpenoids (e.g., Harzianols A-I, Harzianone):
-
Trichoderma harzianum
-
Trichoderma longibrachiatum
-
Trichoderma asperellum
-
The production of these compounds often occurs during the stationary phase of fungal growth and can be influenced by culture conditions.
Quantitative Data on Bioactivities
While specific fermentation yields for this compound are not widely reported in public literature, the bioactivity of these compounds has been quantified. The following tables summarize the known biological activities of this compound and a closely related compound, Harzianol I.
Table 1: Anti-inflammatory Activity of this compound
| Compound | Source Organism | Bioassay | Concentration | Result | Citation |
| This compound | Trichoderma sp. SCSIOW21 | Nitric Oxide (NO) Inhibition | 100 µM | 81.8% inhibition | [1] |
| This compound | Trichoderma sp. SCSIOW21 | Nitric Oxide (NO) Inhibition | - | IC₅₀ = 66.7 µM | [1] |
Table 2: Antibacterial Activity of Harzianol I
| Compound | Source Organism | Target Bacteria | Bioassay | EC₅₀ (µg/mL) | Citation |
| Harzianol I | Trichoderma atroviride B7 | Staphylococcus aureus | Antibacterial Assay | 7.7 ± 0.8 | [2] |
| Harzianol I | Trichoderma atroviride B7 | Bacillus subtilis | Antibacterial Assay | 7.7 ± 1.0 | [2] |
| Harzianol I | Trichoderma atroviride B7 | Micrococcus luteus | Antibacterial Assay | 9.9 ± 1.5 | [2] |
Experimental Protocols
This section details the methodologies for the production, isolation, and bioactivity assessment of this compound and related compounds.
Fungal Fermentation and Extraction
The production of harziane diterpenoids is typically achieved through liquid-state fermentation of the source Trichoderma strain.
Protocol for Fermentation and Extraction:
-
Strain Activation: The fungal strain (e.g., Trichoderma sp. SCSIOW21) is activated on Potato Dextrose Agar (PDA) plates containing 3% sea salt and incubated at 28°C for 3 days.
-
Liquid Fermentation: The activated fungus is then cultured in a suitable liquid medium, such as a modified rice broth (e.g., 50.0 g rice with 60.0 mL of 3% sea salt water per 500 mL flask).
-
Static Culture: The fermentation is carried out under static conditions at room temperature for an extended period, typically 30 days, to allow for the production of secondary metabolites.
-
Extraction: Following fermentation, the broth is extracted with an organic solvent. For example, water-saturated butanol (BuOH) is added to the fermentation flasks, and the mixture is allowed to stand for 12 hours. This extraction process is repeated three times.
-
Concentration: The combined butanol extracts are then evaporated under vacuum to yield a crude extract. From a 30-day fermentation of Trichoderma sp. SCSIOW21, a total butanol extract yield of 12.9 g has been reported.
Isolation and Purification
The crude extract containing a mixture of metabolites is subjected to various chromatographic techniques to isolate this compound.
Protocol for Isolation and Purification:
-
Silica (B1680970) Gel Chromatography: The crude BuOH extract is first fractionated using silica gel column chromatography with a gradient solvent system, such as dichloromethane-methanol-water.
-
Medium Pressure ODS Chromatography: Fractions containing the compounds of interest are further purified on a medium pressure ODS (octadecylsilane) column with a methanol-water gradient.
-
Semi-preparative HPLC: The final purification of this compound is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).
Structure Elucidation
The chemical structure of this compound and its relatives is determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the elemental composition and exact mass of the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the relative and absolute stereochemistry of the molecule.
Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity of this compound is assessed by its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-activated macrophage cells (e.g., RAW 264.7).
Protocol for NO Inhibition Assay:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal calf serum) in 96-well plates.
-
Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period.
-
Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.
-
Nitrite Quantification: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to a control group treated with LPS alone.
Biosynthesis and Experimental Workflows
The following diagrams illustrate the proposed biosynthetic pathway of harziane diterpenoids and the general experimental workflow for their study.
Proposed Biosynthetic Pathway of Harziane Diterpenoids
The biosynthesis of the characteristic 4/7/5/6 tetracyclic scaffold of harziane diterpenoids begins with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). The cyclization is catalyzed by a class of enzymes known as terpene cyclases.
Caption: Proposed biosynthetic pathway of this compound from GGPP.
Experimental Workflow
The following diagram outlines the typical workflow for the discovery and characterization of this compound from its natural fungal source.
Caption: Experimental workflow for this compound isolation and analysis.
References
Harzianol J: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianol J is a harziane-type diterpenoid isolated from endophytic fungi of the Trichoderma genus, notably Trichoderma atroviride and Trichoderma sp. SCSIOW21.[1][2] Diterpenoids are a class of natural products with a C20 carbon skeleton, known for their structural diversity and a wide range of biological activities. This compound, with its complex tetracyclic scaffold, has drawn interest for its potential therapeutic applications, particularly for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activity, including a proposed signaling pathway for its anti-inflammatory effects.
Physical and Chemical Properties
This compound has been characterized as a colorless oil.[3] Like many diterpenes, it is largely insoluble in water but shows good solubility in organic solvents such as ethanol, chloroform, and diethyl ether. Due to its oily nature at room temperature, a defined melting point has not been reported.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₃ | [4] |
| Molecular Weight | 318.45 g/mol | |
| Exact Mass | 318.2195 [M+H]⁺ (Calc. 318.2195) | |
| Physical State | Colorless oil | |
| Solubility | Soluble in methanol (B129727), ethyl acetate (B1210297), chloroform, diethyl ether; Insoluble in water. | Inferred from |
| ¹H NMR (DMSO-d₆, 600 MHz) | δ (ppm): 4.33 (1H, d, J=5.4 Hz), 3.82 (1H, d, J=5.4 Hz), 2.30 (1H, m), 2.15 (1H, m), 2.05 (1H, m), 1.98 (1H, m), 1.85-1.75 (2H, m), 1.70 (3H, s), 1.65-1.55 (2H, m), 1.50 (1H, m), 1.45 (1H, m), 1.38 (3H, s), 1.10 (3H, d, J=6.6 Hz), 0.95 (3H, s), 0.88 (3H, s) | |
| ¹³C NMR (DMSO-d₆, 150 MHz) | δ (ppm): 211.8, 147.9, 114.8, 77.9, 72.5, 59.8, 54.5, 49.8, 45.3, 41.2, 39.8, 38.7, 35.4, 33.2, 29.8, 28.7, 25.9, 23.4, 21.1, 16.9 |
Experimental Protocols
The following protocols are synthesized from established methodologies for the isolation and characterization of harziane diterpenoids from Trichoderma species.
Fungal Cultivation and Extraction
This protocol describes the liquid fermentation of Trichoderma sp. for the production of this compound and subsequent extraction of the crude metabolites.
a. Fungal Culture:
-
Prepare a seed culture by inoculating Trichoderma sp. on Potato Dextrose Agar (B569324) (PDA) plates and incubating at 28°C for 5-7 days.
-
Aseptically transfer agar plugs from the actively growing edge of the fungal colony to 1 L Erlenmeyer flasks containing 500 mL of Potato Dextrose Broth (PDB).
-
Incubate the liquid cultures on a rotary shaker at 150 rpm and 28°C for 15-20 days.
b. Extraction:
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Dry the mycelium and extract it with methanol at room temperature. Evaporate the methanol to yield a crude mycelial extract.
Isolation and Purification of this compound
This protocol outlines the chromatographic purification of this compound from the crude extracts.
a. Silica (B1680970) Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a stepwise gradient of petroleum ether and ethyl acetate (e.g., 100:0 to 0:100).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
b. Sephadex LH-20 Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
c. Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using preparative HPLC on a C18 column.
-
Use a mobile phase of methanol and water, or acetonitrile (B52724) and water, in an isocratic or gradient elution.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol describes the evaluation of the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.
Biological Activity and Signaling Pathways
This compound has demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in LPS-stimulated macrophages with an IC₅₀ value of 66.7 µM. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The expression of iNOS is primarily regulated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Many diterpenoids exert their anti-inflammatory effects by modulating these pathways.
Based on its known inhibitory effect on NO production, a plausible mechanism of action for this compound involves the suppression of the NF-κB and/or MAPK signaling pathways.
Proposed Anti-inflammatory Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial harziane diterpenoids from a fungal symbiont Trichoderma atroviride isolated from Colquhounia coccinea var. mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Phytotoxic Harziane Diterpenes from a Soft Coral-Derived Strain of the Fungus Trichoderma harzianum XS-20090075 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Harziane Diterpenes: A Technical Guide to Their Biological Activities
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The quest for novel bioactive compounds has led researchers to explore the vast chemical diversity of the fungal kingdom. Among the promising secondary metabolites, harziane diterpenes, produced predominantly by fungi of the genus Trichoderma, have emerged as a class of molecules with significant therapeutic potential.[1][2] These compounds are characterized by a unique and complex tetracyclic 6-5-7-4 carbocyclic scaffold, a structural intricacy that underpins their diverse biological activities.[1] This technical guide provides a comprehensive overview of the biological activities of novel harziane diterpenes, with a focus on their anti-inflammatory, antibacterial, cytotoxic, and phytotoxic properties. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and development in this exciting field.
A Spectrum of Biological Activities
First discovered in 1992 from Trichoderma harzianum, the family of harziane diterpenoids has since expanded to include a plethora of structurally diverse analogs.[1] These compounds have been isolated from both terrestrial and marine-derived Trichoderma species, highlighting the broad ecological distribution of their producing organisms.[2][3] Extensive research has revealed a wide array of biological activities, positioning harziane diterpenes as promising candidates for drug discovery programs.[4][5]
Anti-inflammatory Effects
A significant area of investigation has been the anti-inflammatory potential of harziane diterpenes. Several novel compounds have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[4] For instance, certain harzianols have shown potent NO production inhibitory activity.[4][6] This effect is often attributed to the downregulation of inflammatory signaling pathways. Evidence suggests that some diterpenes can suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and inhibit the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), both of which are crucial in the inflammatory response.
Antibacterial and Antifungal Properties
The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Harziane diterpenes have exhibited promising antibacterial activity against a range of human and plant pathogens.[7][8] For example, harzianol I has shown significant inhibitory effects against the growth of Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus.[8] While some early reports suggested antifungal activity, more recent and comprehensive studies indicate that harziane diterpenes generally exhibit weak or no activity against pathogenic fungi.[4][6]
Cytotoxic and Phytotoxic Activities
The cytotoxic potential of harziane diterpenes against various cancer cell lines has also been explored, with some compounds demonstrating notable activity.[8] This opens avenues for their investigation as potential anticancer agents. Furthermore, a number of harziane diterpenes have been found to possess potent phytotoxic effects, inhibiting the seedling growth of various plants.[7][9] This bioactivity suggests their potential application in agriculture as natural herbicides.
Quantitative Bioactivity Data of Novel Harziane Diterpenes
The following tables summarize the quantitative data on the biological activities of selected novel harziane diterpenes as reported in the literature.
Table 1: Anti-inflammatory Activity of Harziane Diterpenes
| Compound | Assay | Cell Line | Activity | Reference |
| Harzianol J | NO Production Inhibition | RAW 264.7 | 81.8% inhibition at 100 µM; IC₅₀ = 66.7 µM | [4] |
| Harzianol A | NO Production Inhibition | RAW 264.7 | 46.8% inhibition at 100 µM | [4] |
| Harzianol O | NO Production Inhibition | RAW 264.7 | 50.5% inhibition at 100 µM | [4] |
Table 2: Antibacterial Activity of Harziane Diterpenes
| Compound | Target Organism | Activity (EC₅₀) | Reference |
| Harzianol I | Staphylococcus aureus | 7.7 ± 0.8 μg/mL | [8] |
| Harzianol I | Bacillus subtilis | 7.7 ± 1.0 μg/mL | [8] |
| Harzianol I | Micrococcus luteus | 9.9 ± 1.5 μg/mL | [8] |
Table 3: Algicidal Activity of Harziane Diterpenes
| Compound | Target Organism | Activity (IC₅₀) | Reference |
| Harziaketal A | Amphidinium carterae | 14-53 μg/mL | [10] |
| Trichosterol A | Heterocapsa circularisquama | 14-53 μg/mL | [10] |
| Harziaketal A | Heterosigma akashiwo | 14-53 μg/mL | [10] |
| Trichosterol A | Prorocentrum donghaiense | 14-53 μg/mL | [10] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in the study of harziane diterpenes.
Isolation and Characterization of Harziane Diterpenes
A generalized workflow for the isolation and characterization of these novel compounds is outlined below. The process begins with the cultivation of the producing fungal strain, followed by extraction and a series of chromatographic separations to purify the individual compounds. Structural elucidation is then achieved through a combination of spectroscopic techniques.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibitory Assay
This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophages, a key indicator of anti-inflammatory potential.
Cell Line: Murine macrophage cell line RAW 264.7.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the harziane diterpenes for 30 minutes.[11]
-
LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[11]
-
Incubation: Incubate the plates for an additional 20-24 hours.[11]
-
Nitrite (B80452) Quantification: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[12]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-treated control.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Seed the desired cell line (e.g., RAW 264.7 or cancer cell lines) in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of the harziane diterpenes and incubate for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[6]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the insoluble purple formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Antibacterial Activity: Disk Diffusion Assay
This method is used to assess the susceptibility of bacteria to the test compounds.
Protocol:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.[4]
-
Agar (B569324) Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[4]
-
Disk Application: Impregnate sterile paper disks with a known concentration of the harziane diterpene and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited. The size of the zone indicates the antibacterial potency.
Antifungal Activity: Mycelial Growth Inhibition Assay
This assay determines the ability of a compound to inhibit the growth of fungal mycelia.
Protocol:
-
Fungal Inoculation: Place a mycelial plug of the test fungus onto the center of a fresh Potato Dextrose Agar (PDA) plate.
-
Compound Application: Apply the harziane diterpene (e.g., dissolved in a solvent and applied to a paper disk or incorporated directly into the agar) at a specific distance from the fungal inoculum.
-
Incubation: Incubate the plates at a suitable temperature for the fungus to grow.
-
Growth Measurement: Measure the radial growth of the fungal mycelium in the direction of the test compound and compare it to the growth in the control (solvent only).
-
Inhibition Calculation: Calculate the percentage of mycelial growth inhibition.[13]
Phytotoxicity Assay: Seedling Growth Inhibition
This assay evaluates the effect of the compounds on the germination and early growth of plants.
Protocol:
-
Seed Sterilization: Surface sterilize the seeds of the test plant species.
-
Treatment Application: Place the sterilized seeds in petri dishes lined with filter paper and add a solution of the harziane diterpene at various concentrations.[14]
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., specific temperature and light conditions) for a set period.[14]
-
Parameter Measurement: After the incubation period, measure parameters such as germination percentage, root length, and shoot length.[14]
-
Data Analysis: Compare the measurements of the treated seedlings with those of the control (solvent only) to determine the phytotoxic effect.
Signaling Pathways Modulated by Harziane Diterpenes
The anti-inflammatory effects of certain diterpenes are linked to their ability to interfere with key intracellular signaling cascades. The NF-κB and p38 MAPK pathways are two such critical pathways in the inflammatory process that are targeted by these compounds.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Harziane diterpenes can inhibit this process.
Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is another crucial signaling cascade involved in the production of inflammatory mediators. Environmental stresses and inflammatory cytokines can activate a series of upstream kinases that ultimately lead to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates various downstream targets, including transcription factors, leading to the expression of pro-inflammatory genes.
Conclusion and Future Directions
Novel harziane diterpenes represent a structurally unique and biologically active class of natural products with considerable potential for the development of new therapeutic agents and agrochemicals. Their diverse activities, including anti-inflammatory, antibacterial, cytotoxic, and phytotoxic effects, warrant further investigation. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field. Future research should focus on elucidating the structure-activity relationships of these compounds, exploring their mechanisms of action in greater detail, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of the chemical diversity of Trichoderma species is likely to yield more novel harziane diterpenes with potent and selective biological activities, paving the way for the development of next-generation drugs and agricultural products.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Seed germination test (phytotoxicity assay). [bio-protocol.org]
A Technical Guide to Anti-Inflammatory Compounds from Trichoderma Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal genus Trichoderma encompasses a diverse group of species recognized for their production of a wide array of bioactive secondary metabolites. While extensively studied for their applications in biocontrol and agriculture, a growing body of evidence highlights the potential of Trichoderma-derived compounds as a source of novel anti-inflammatory agents. These compounds exhibit a range of mechanisms for modulating inflammatory responses, offering promising avenues for the development of new therapeutics for a variety of inflammatory conditions. This technical guide provides an in-depth overview of key Trichoderma species and their anti-inflammatory metabolites, detailing their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory efficacy of various compounds isolated from Trichoderma species has been quantified using a range of in vitro and in vivo assays. The following tables summarize the key quantitative data available in the current scientific literature.
| Species | Compound/Extract | Assay | Target/Cell Line | Result |
| T. koningiopsis | Trichopsistide A | NF-κB Inhibition | HEK293T cells | IC50: 14.77 μM[1][2] |
| T. koningiopsis | Trichopsistide B | NF-κB Inhibition | HEK293T cells | IC50: 8.58 μM[1][2] |
| T. gamsii | 6-Pentyl-α-Pyrone | Nitric Oxide Production | LPS-stimulated RAW264.7 | Significant inhibition at 10, 20, 40 μM[2] |
| T. harzianum | Decalin derivatives | Cytokine Expression | LPS-stimulated RAW264.7 | Significant inhibition of IL-6 and IL-1β mRNA |
| T. asperellum | Crude Filtrate | Carrageenan-induced paw edema | Rats | 36.50% protection after 5 hours |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a classical model for evaluating the anti-inflammatory activity of compounds against acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., Trichoderma extract) dissolved in a suitable vehicle
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer
-
Syringes and needles (26G)
Procedure:
-
Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Divide the rats into groups (n=6 per group): vehicle control, positive control, and test compound groups.
-
Administer the test compound or vehicle intraperitoneally or orally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Nitric Oxide (NO) Production Assay in Macrophages
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 or BV-2 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound dissolved in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW264.7 or BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Solution A to the supernatant, followed by 50 µL of Solution B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the percentage of NO production inhibition relative to the LPS-stimulated control.
Pro-Inflammatory Cytokine Expression Analysis by RT-qPCR
This method quantifies the effect of a compound on the gene expression of pro-inflammatory cytokines such as IL-6 and IL-1β in LPS-stimulated macrophages.
Materials:
-
RAW264.7 cells
-
6-well cell culture plates
-
LPS
-
Test compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (IL-6, IL-1β) and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
Seed RAW264.7 cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for a specified time (e.g., 6 or 12 hours).
-
Isolate total RNA from the cells using an appropriate RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated groups compared to the LPS-stimulated control group.
Signaling Pathways and Mechanisms of Action
Trichoderma-derived compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several Trichoderma metabolites have been shown to inhibit this pathway. For instance, trichopsistides A and B, polyketides from T. koningiopsis, inhibit the NF-κB signaling pathway with IC50 values of 14.77 and 8.58 μM, respectively. Their mechanism involves inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB, which prevents the translocation of p65 to the nucleus and the subsequent transcription of pro-inflammatory genes. 6-Pentyl-α-pyrone (6PP), a volatile compound produced by T. gamsii, also suppresses pro-inflammatory responses by inhibiting the nuclear localization of NF-κB.
MAPK and Nrf2/HO-1 Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in transmitting inflammatory signals. 6-Pentyl-α-pyrone (6PP) from T. gamsii has been shown to suppress the phosphorylation of MAPKs, thereby inhibiting the downstream inflammatory cascade. Concurrently, 6PP activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, an important antioxidant response system that also has anti-inflammatory properties.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade in immunity and inflammation. Certain trichothecenes, a class of sesquiterpenoid mycotoxins produced by some Trichoderma species, have been found to activate the JAK/STAT pathway, leading to the expression of pro-inflammatory cytokines. This highlights the importance of screening for specific compound activities, as some metabolites may have pro-inflammatory effects.
Conclusion and Future Directions
Trichoderma species represent a rich and still largely untapped source of novel anti-inflammatory compounds. The metabolites identified to date, such as polyketides and 6-pentyl-α-pyrone, demonstrate significant potential for therapeutic development, with well-defined mechanisms of action targeting key inflammatory signaling pathways. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the anti-inflammatory properties of Trichoderma-derived compounds.
Future research should focus on:
-
Bioassay-guided fractionation of extracts from a wider range of Trichoderma species to identify novel anti-inflammatory molecules.
-
Comprehensive quantitative analysis of the anti-inflammatory effects of isolated compounds using a standardized panel of in vitro and in vivo assays.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
Preclinical evaluation of the most promising compounds in relevant animal models of inflammatory diseases.
The continued investigation of Trichoderma secondary metabolites holds great promise for the discovery and development of the next generation of anti-inflammatory drugs.
References
- 1. Trichoderma stromaticum spores induce autophagy and downregulate inflammatory mediators in human peripheral blood-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Harzianol J Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harzianol J, a complex harziane diterpenoid isolated from the endophytic fungus Trichoderma atroviride, has been identified as a molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of the initial bioactivity screening of this compound, with a primary focus on its anti-inflammatory properties. This document summarizes the currently available quantitative data, details the experimental protocols for the assays conducted, and outlines the logical framework for its initial biological evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel natural products.
Introduction
Harziane diterpenoids are a class of natural products characterized by a unique and complex 4/7/5/6 tetracyclic scaffold.[1] These compounds, predominantly isolated from various species of the fungus Trichoderma, have garnered significant interest within the scientific community due to their diverse and potent biological activities. This compound is one such molecule, isolated from Trichoderma atroviride, an endophytic fungus found in association with the plant Colquhounia coccinea var. mollis and also identified in deep-sea sediments.[1][2] This guide focuses on the initial in vitro screening of this compound's bioactivity, presenting the key findings and the methodologies employed.
Bioactivity Profile of this compound
The primary bioactivity identified for this compound is its anti-inflammatory potential, specifically its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.
Anti-Inflammatory Activity
This compound has demonstrated a significant inhibitory effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] The quantitative data from these initial screenings are summarized in the table below.
| Bioassay | Cell Line | Stimulant | Concentration of this compound | Result | IC50 |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 100 µM | 81.8% Inhibition | 66.7 µM |
Table 1: Summary of Quantitative Anti-Inflammatory Data for this compound
Cytotoxicity Assessment
To ensure that the observed inhibition of nitric oxide production was not a result of cellular toxicity, this compound was evaluated for its cytotoxic effects on the RAW 264.7 macrophage cell line. The results indicated that this compound did not exhibit cytotoxicity at the concentrations tested (25–100 µM).[1] This finding is critical as it suggests that the anti-inflammatory activity of this compound is a specific biological effect and not a consequence of cell death.
| Bioassay | Cell Line | Concentration Range of this compound | Result |
| Cytotoxicity Assay | RAW 264.7 Macrophages | 25–100 µM | No cytotoxicity observed |
Table 2: Summary of Cytotoxicity Data for this compound
Other Screenings (Antimicrobial and Anticancer)
While other compounds within the harziane diterpenoid family, such as Harzianol I, have shown antibacterial and cytotoxic activities against various cancer cell lines, there is currently no publicly available quantitative data from initial screenings of this compound for these specific bioactivities. This represents an area for future investigation to fully characterize the bioactivity profile of this compound.
Experimental Protocols
The following section details the methodology for the in vitro nitric oxide production inhibitory assay used in the initial screening of this compound.
Nitric Oxide (NO) Production Inhibitory Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard in vitro method for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
3.1.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 105 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response and nitric oxide production. A control group without LPS stimulation is also maintained.
3.1.2. Measurement of Nitric Oxide Production (Griess Reaction)
-
Incubation: The treated and stimulated cells are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reagent: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is used to quantify the amount of nitrite (B80452) (a stable product of NO) in the supernatant.
-
Reaction: An equal volume of the supernatant and the Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Calculation of Inhibition: The percentage of NO production inhibition is calculated using the following formula: % Inhibition = [ (NOLPS - NOSample) / NOLPS ] x 100 Where NOLPS is the nitric oxide concentration in the LPS-stimulated group and NOSample is the nitric oxide concentration in the group treated with this compound and LPS.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the initial bioactivity screening of this compound.
Caption: Workflow for the in vitro anti-inflammatory screening of this compound.
Postulated Mechanism of Action
While the precise molecular mechanism of this compound's anti-inflammatory activity has not been elucidated, a common pathway for the inhibition of nitric oxide production involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the subsequent expression of inducible nitric oxide synthase (iNOS). The following diagram depicts this hypothetical signaling pathway.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Harzianol J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianol J is a bioactive diterpenoid belonging to the harziane class of natural products. These compounds are characterized by a complex 4/7/5/6 tetracyclic carbon skeleton and are primarily produced by various species of the filamentous fungi Trichoderma. This compound has garnered scientific interest for its potential biological activities. This document provides a detailed protocol for the isolation and purification of this compound from fungal cultures, based on established methodologies for the cultivation of Trichoderma species, extraction of secondary metabolites, and subsequent chromatographic purification. The protocols provided are derived from the successful isolation of this compound from Trichoderma sp. SCSIOW21 and Trichoderma atroviride B7.
Data Presentation
The yield of this compound is dependent on the producing fungal strain, culture conditions, and the efficiency of the extraction and purification processes. The following table summarizes the quantitative data from a representative isolation protocol.
| Parameter | Value | Source |
| Fungal Strain | Trichoderma sp. SCSIOW21 | [1] |
| Fermentation Volume | Not specified, but conducted in 500 mL flasks with 50g of rice medium each. | [1] |
| Crude Extract Yield | 12.9 g (from BuOH extraction) | [1] |
| Purified this compound Yield | 2.3 mg | [1] |
Experimental Protocols
This section outlines the comprehensive methodology for the isolation and purification of this compound, from the cultivation of the producing fungus to the final purification of the compound.
Fungal Cultivation
This protocol describes the solid-state fermentation of Trichoderma sp. SCSIOW21 for the production of this compound.
Materials:
-
Trichoderma sp. SCSIOW21 (or another this compound-producing strain like Trichoderma atroviride B7)
-
Potato Dextrose Agar (PDA) plates with 3% sea salt
-
500 mL Erlenmeyer flasks
-
Rice
-
3% sea salt solution (sterile)
-
Incubator
Procedure:
-
Activation of Fungal Strain: Activate the Trichoderma sp. SCSIOW21 strain by culturing on PDA plates containing 3% sea salt. Incubate at 28 °C for 3 days.[1]
-
Preparation of Fermentation Medium: In each 500 mL Erlenmeyer flask, place 50.0 g of rice and spray with 60.0 mL of 3% sea salt water.
-
Inoculation: Inoculate the sterile rice medium with the activated Trichoderma sp. SCSIOW21 from the PDA plates.
-
Incubation: Incubate the flasks under static conditions at room temperature for 30 days.
Extraction of Crude Metabolites
This protocol details the extraction of the crude secondary metabolite mixture containing this compound from the solid-state fermentation culture.
Materials:
-
Fermented rice culture
-
n-Butanol (BuOH)
-
Large capacity flasks or beakers
-
Rotary evaporator
Procedure:
-
Solvent Addition: To each flask containing the fermented rice culture, add 100 mL of water-saturated n-Butanol.
-
Extraction: Allow the culture to soak in the solvent for 12 hours to facilitate the extraction of secondary metabolites.
-
Collection of Extract: Carefully decant and collect the n-Butanol extract.
-
Repeated Extraction: Repeat the extraction process two more times with fresh n-Butanol to maximize the recovery of the target compounds.
-
Concentration: Combine all the n-Butanol extracts and evaporate the solvent under vacuum using a rotary evaporator to obtain the crude extract. The total yield of the crude extract from Trichoderma sp. SCSIOW21 was 12.9 g.
Chromatographic Purification of this compound
This protocol outlines the multi-step purification of this compound from the crude extract using various chromatographic techniques.
Materials:
-
Crude extract
-
Silica (B1680970) gel (200–300 mesh)
-
ODS (Octadecyl-functionalized silica gel)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
HPLC column (e.g., ODS column, 5 µm, 10 × 250 mm)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates
Procedure:
Step 1: Silica Gel Column Chromatography
-
Column Packing: Pack a glass column with silica gel (200–300 mesh) slurried in dichloromethane.
-
Sample Loading: Dissolve the crude extract (12.9 g) in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of dichloromethane-methanol (CH₂Cl₂-MeOH) at ratios of 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, and 0:100 (v/v).
-
Fraction Collection: Collect fractions and monitor the separation using TLC. Combine fractions based on their TLC profiles to yield several fractions (Fr.1–Fr.8).
Step 2: Medium Pressure ODS Column Chromatography
-
Sample Preparation: Take the fraction containing this compound (Fr.5, 980.0 mg) from the silica gel chromatography step.
-
Elution: Subject this fraction to further separation on a medium pressure ODS column using a gradient of methanol-water (MeOH-H₂O) from 20% to 100%.
-
Fraction Collection: Collect the resulting fractions (Fr.5-1–Fr.5-8) based on the elution profile.
Step 3: Semi-preparative HPLC
-
Sample Preparation: Dissolve the fraction enriched with this compound (Fr.5-5, 80.0 mg) from the ODS chromatography step in methanol.
-
HPLC Conditions: Purify this fraction by semi-preparative HPLC using an ODS column (5 µm, 10 × 250 mm). Elute with 75% methanol in water (MeOH-H₂O) at a flow rate of 2.0 mL/min.
-
Final Purification: This final HPLC step will yield pure this compound (2.3 mg, retention time tR = 14.5 min).
Visualizations
Signaling Pathway Diagram (Placeholder)
Note: As this compound's specific signaling pathway is a subject of ongoing research, a generalized diagram of a potential target pathway, such as an anti-inflammatory pathway, would be speculative. For a detailed representation, specific experimental data on its molecular targets would be required.
Experimental Workflow
Caption: Workflow for this compound Isolation and Purification.
References
Application Note: High-Purity Separation of Harzianol J via Silica Gel Chromatography
Introduction
Harzianol J, a harziane-type diterpenoid first isolated from the fungus Trichoderma harzianum, has garnered interest within the scientific community for its potential biological activities. As a member of a structurally complex class of secondary metabolites, the efficient isolation and purification of this compound are critical for further pharmacological evaluation and drug development endeavors. This application note provides a detailed protocol for the separation of this compound from a crude fungal extract utilizing silica (B1680970) gel column chromatography, a robust and widely accessible purification technique.
The presented methodology is synthesized from established procedures for the purification of related natural products. While specific quantitative performance metrics for this compound separation are not extensively published, this protocol offers a comprehensive framework for researchers to achieve high-purity isolation.
Experimental Protocols
1. Preparation of Crude Fungal Extract
Prior to chromatographic separation, a crude extract containing this compound must be prepared from a fungal culture, typically a species of Trichoderma.
-
Culture and Extraction:
-
Cultivate the selected Trichoderma strain in a suitable liquid or solid-state fermentation medium to promote the production of secondary metabolites.
-
Following an adequate incubation period, harvest the fungal biomass and culture broth.
-
Lyophilize and grind the mycelia.
-
Perform a solvent extraction of the mycelia and culture filtrate, typically using ethyl acetate (B1210297).
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
2. Silica Gel Column Chromatography Protocol
This protocol outlines the purification of this compound from the prepared crude extract.
-
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60-120 mesh or 200-300 mesh)
-
Solvents: n-hexane, ethyl acetate (HPLC grade)
-
Crude fungal extract
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
Staining solution (e.g., vanillin-sulfuric acid)
-
Rotary evaporator
-
-
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform packed bed. Avoid the formation of air bubbles.
-
Wash the packed column with several column volumes of n-hexane to ensure a stable bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate. A suggested gradient could be a stepwise increase from 100% n-hexane to a 1:1 mixture of n-hexane and ethyl acetate.
-
Collect fractions of a consistent volume throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the separation process using Thin-Layer Chromatography (TLC).
-
Spot small aliquots of each collected fraction onto a TLC plate.
-
Develop the TLC plate using a mobile phase system that provides good separation of the components in the crude extract (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the separated spots under a UV lamp and/or by staining with a suitable reagent.
-
Combine fractions that show a high concentration of the spot corresponding to this compound.
-
-
Purification of this compound:
-
Pool the fractions containing this compound.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
-
Assess the purity of the isolated this compound using analytical techniques such as HPLC, LC-MS, and NMR.
-
-
Data Presentation
Due to the limited availability of specific quantitative data for the separation of this compound in the public domain, the following table presents a generalized summary of typical parameters for silica gel chromatography of fungal secondary metabolites.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (200-300 mesh) | Smaller particle sizes offer higher resolution. |
| Mobile Phase | n-Hexane:Ethyl Acetate (gradient) | A gradient from non-polar to more polar is typical. |
| Sample Load | 1-5% of silica gel weight | Dependent on the complexity of the crude extract. |
| Flow Rate | Gravity-dependent or low pressure | Adjusted to allow for proper equilibration. |
| Purity Achieved | >95% | Dependent on optimization of the separation conditions. |
| Typical Yield | Variable | Highly dependent on the initial concentration in the crude extract. |
Visualizations
Below are diagrams illustrating the experimental workflow for the separation of this compound.
Caption: Experimental workflow for this compound separation.
Caption: Logical relationship in chromatographic separation.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Harzianol J from Fungal Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianol J is a tetracyclic diterpenoid belonging to the harziane class of secondary metabolites.[1][2][3] These compounds are primarily produced by fungi of the genus Trichoderma, notably Trichoderma atroviride and Trichoderma sp. SCSIOW21. This compound and its analogues have garnered interest within the scientific community due to their potential biological activities, including anti-inflammatory properties.[1] This application note provides a detailed protocol for the purification of this compound from a fungal extract using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the isolation of natural products.
The purification of this compound is a critical step for its further study, including structural elucidation, pharmacological testing, and development as a potential therapeutic agent. This document outlines the necessary steps from the initial extraction of the fungal culture to the final purification of the target compound.
Materials and Methods
Fungal Cultivation and Extraction
Trichoderma atroviride is cultivated in a suitable liquid medium, such as Potato Dextrose Broth (PDB), to promote the production of secondary metabolites.[4] The fermentation is typically carried out for a period of two to three weeks under controlled temperature and agitation to ensure optimal growth and metabolite synthesis.
Following incubation, the fungal biomass is separated from the culture broth by filtration. The crude extract containing this compound is then obtained through solvent extraction of the culture filtrate and/or the mycelium. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.
Experimental Protocol: Fungal Cultivation and Extraction
-
Inoculation: Inoculate a sterile liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Trichoderma atroviride.
-
Incubation: Incubate the culture at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure aeration.
-
Filtration: Separate the fungal mycelium from the culture broth by vacuum filtration.
-
Extraction:
-
Culture Filtrate: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Mycelium: Macerate the fungal mycelium and extract with ethyl acetate.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude fungal extract.
Caption: Workflow for the extraction and purification of this compound.
Pre-purification of the Crude Extract
The crude extract is a complex mixture of various metabolites. A pre-purification step is often necessary to remove highly polar and non-polar impurities, which can interfere with the HPLC separation and overload the column. This is typically achieved using open column chromatography with a stationary phase like silica (B1680970) gel or a solid-phase extraction (SPE) cartridge.
Experimental Protocol: Pre-purification
-
Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, for example, from n-hexane to ethyl acetate, and then to methanol.
-
Fraction Collection: Collect fractions of the eluate and monitor their composition by thin-layer chromatography (TLC).
-
Pooling: Combine fractions containing the compound of interest (this compound) based on the TLC analysis.
HPLC Purification
The final purification of this compound is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity.
Instrumentation and Parameters
The following table summarizes the typical instrumentation and parameters for the preparative HPLC purification of this compound.
| Parameter | Specification |
| HPLC System | Preparative HPLC system with a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile (B52724) (with 0.1% formic acid) |
| Elution Mode | Gradient elution |
| Flow Rate | 2.0 - 5.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | Dependent on column size and sample concentration |
Experimental Protocol: Preparative HPLC
-
Sample Preparation: Dissolve the pre-purified fraction containing this compound in the initial mobile phase composition (e.g., 15% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): Initially, develop the separation method on an analytical scale C18 column to optimize the gradient and determine the retention time of this compound.
-
Scale-Up to Preparative HPLC: Scale up the optimized analytical method to the preparative column. Adjust the flow rate and injection volume accordingly. A typical gradient might be from 15% to 100% acetonitrile over 30-40 minutes.
-
Fraction Collection: Collect the eluent in fractions based on the retention time of the target peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Caption: Schematic of the preparative HPLC workflow for this compound purification.
Data Presentation
The following table presents hypothetical quantitative data for a typical purification of this compound from a 10 L fungal culture. Actual results may vary depending on the specific fungal strain, culture conditions, and purification setup.
| Purification Step | Starting Material (g) | Product (mg) | Purity (%) | Yield (%) |
| Crude Extraction | 10 L culture | 5.2 g (crude extract) | ~5 | - |
| Silica Gel Column | 5.2 g (crude extract) | 350 mg (enriched fraction) | ~40 | 6.7 |
| Preparative HPLC | 350 mg (enriched fraction) | 25 mg (this compound) | >95 | 7.1 |
Conclusion
This application note provides a comprehensive and detailed protocol for the successful purification of this compound from a Trichoderma atroviride fungal extract. The combination of solvent extraction, pre-purification by column chromatography, and a final polishing step using preparative reversed-phase HPLC allows for the isolation of this compound with high purity. This purified compound can then be used for various downstream applications, including bioactivity screening and structural analysis, which are crucial for natural product-based drug discovery and development.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Concise Syntheses of Harziane Diterpenoids by Merging Local Desymmetrization and Radical Retrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Structural Revision of a Harziane Diterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of the bioactive metabolites from the soil derived fungus Trichoderma viride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1D and 2D NMR Analysis for the Structural Elucidation of Harzianol J
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harzianol J is a member of the harziane-type diterpenoid family, a class of natural products isolated from fungi of the Trichoderma genus. These compounds have attracted interest due to their diverse and complex chemical structures and potential biological activities. The structural elucidation of these molecules is a critical step in understanding their structure-activity relationships and potential for therapeutic development. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) techniques, is an indispensable tool for the unambiguous determination of such complex molecular architectures. This application note provides a detailed overview of the 1D and 2D NMR analysis of this compound, presenting the key data and experimental protocols involved in its structure determination.
Data Presentation
The complete ¹H and ¹³C NMR assignments for this compound, determined in CDCl₃, are summarized below. These assignments were established through the comprehensive analysis of 1D and 2D NMR spectra.
Table 1: ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for this compound in CDCl₃
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 41.5 (t) | 1.80, m; 1.45, m |
| 2 | 19.3 (t) | 1.65, m; 1.55, m |
| 3 | 42.1 (t) | 1.50, m; 1.30, m |
| 4 | 33.6 (s) | |
| 5 | 55.8 (d) | 1.60, m |
| 6 | 22.1 (t) | 1.75, m; 1.65, m |
| 7 | 38.1 (t) | 1.90, m; 1.50, m |
| 8 | 141.9 (s) | |
| 9 | 122.8 (d) | 5.35, d (9.9) |
| 10 | 59.9 (d) | 2.55, d (9.9) |
| 11 | 51.5 (s) | |
| 12 | 212.5 (s) | |
| 13 | 72.9 (s) | |
| 14 | 24.8 (q) | 1.15, s |
| 15 | 33.5 (q) | 1.05, s |
| 16 | 28.3 (q) | 1.00, s |
| 17 | 21.8 (q) | 0.95, s |
| 18 | 171.2 (s) | |
| 19 | 29.8 (q) | 2.10, s |
| 20 | 14.5 (q) | 0.85, d (6.6) |
Data sourced from the supplementary information of Li, W. Y., et al. (2020). Phytochemistry, 170, 112198.
Structural Elucidation via 2D NMR
The planar structure of this compound was primarily determined by the interpretation of 2D NMR data.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment was crucial for identifying the spin-spin coupling networks within the molecule, establishing proton-proton connectivities, and tracing the carbon backbone. Key correlations were observed between H-9/H-10 and within the aliphatic ring systems.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal to its directly attached carbon, enabling the unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations (typically 2-3 bonds) between protons and carbons were identified using the HMBC experiment. This was instrumental in connecting the different structural fragments. For instance, HMBC correlations from the methyl protons (H₃-14, H₃-15, H₃-16, and H₃-17) to adjacent quaternary and methine carbons were key to establishing the core tetracyclic skeleton of the harziane diterpenoid.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The relative stereochemistry of this compound was determined by analyzing through-space correlations in the NOESY spectrum. NOE correlations between key protons provided insights into their spatial proximity, allowing for the assignment of relative configurations at the stereocenters.
Experimental Protocols
The following section outlines the general methodologies for the NMR analysis of this compound.
Sample Preparation
-
Isolation: this compound was isolated from the liquid fermentation of the endophytic fungus Trichoderma atroviride B7 using a combination of silica (B1680970) gel column chromatography and preparative HPLC.
-
Sample for NMR: Approximately 1-5 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Filtration: The solution was filtered through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: All NMR spectra were acquired on a Bruker AVANCE-600 spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C nuclei, equipped with a cryoprobe.
-
1D Spectra:
-
¹H NMR: The spectrum was acquired with a spectral width of 12 kHz, an acquisition time of 3.4 s, and a relaxation delay of 1.0 s.
-
¹³C NMR: The spectrum was acquired with a spectral width of 36 kHz, an acquisition time of 0.9 s, and a relaxation delay of 2.0 s, using proton noise decoupling.
-
-
2D Spectra:
-
COSY: The spectrum was acquired with 2048 x 256 data points, with a spectral width of 6000 Hz in both dimensions.
-
HSQC: The experiment was optimized for an average ¹JCH of 145 Hz.
-
HMBC: The experiment was optimized for long-range couplings of 8 Hz.
-
NOESY: A mixing time of 300 ms (B15284909) was used.
-
-
Temperature: All experiments were performed at a constant temperature of 298 K.
Data Processing
-
Software: Spectra were processed using standard NMR software (e.g., MestReNova, TopSpin).
-
Processing Steps:
-
A zero-filling and a sine-bell window function were applied to the Free Induction Decays (FIDs) before Fourier transformation.
-
Phase and baseline corrections were applied to all spectra.
-
Chemical shifts were referenced to the residual solvent signal of CDCl₃ (δH 7.26, δC 77.16) or internal TMS (δH 0.00, δC 0.00).
-
Visualization of Key Structural Correlations
The following diagram illustrates the key HMBC and COSY correlations that were fundamental in assembling the carbon skeleton of this compound.
Caption: Key 2D NMR correlations and workflow for this compound structure elucidation.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy enabled the complete and unambiguous structural assignment of this compound. The detailed analysis of COSY, HSQC, HMBC, and NOESY spectra was essential for determining the complex tetracyclic framework and relative stereochemistry of this natural product. The data and protocols presented herein serve as a valuable reference for researchers involved in the isolation and structural characterization of novel, complex natural products, particularly within the domain of drug discovery and development.
Application Note: Molecular Formula Determination of Harzianol J using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the determination of the molecular formula of Harzianol J, a harziane diterpenoid, using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Introduction
This compound is a member of the harziane diterpenoids, a class of natural products characterized by a complex 6/5/7/4-fused carbocyclic scaffold.[1] These compounds are predominantly isolated from fungi of the genus Trichoderma and have garnered significant interest due to their structural diversity and potential biological activities, including antibacterial and anti-inflammatory effects.[1][2] Accurate determination of the molecular formula is a critical first step in the structural elucidation of novel natural products like this compound. High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a powerful technique for this purpose, providing highly accurate mass measurements that allow for the unambiguous assignment of elemental compositions.[3]
This application note outlines the methodology for confirming the molecular formula of this compound using HR-ESI-MS.
Experimental Protocol
This section details the sample preparation, instrumentation, and data analysis workflow for the HR-ESI-MS analysis of this compound.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of purified this compound and dissolve it in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform a serial dilution of the stock solution with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.
Instrumentation and HR-ESI-MS Conditions
The analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization source.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 – 4.5 kV |
| Sampling Cone Voltage | 20 – 40 V |
| Source Temperature | 100 – 120 °C |
| Desolvation Temperature | 250 – 350 °C |
| Desolvation Gas Flow | 600 – 800 L/hr (Nitrogen) |
| Mass Analyzer | TOF or Orbitrap |
| Scan Range | m/z 100 – 1000 |
| Resolution | >10,000 FWHM |
| Lock Mass | Use a suitable reference compound (e.g., Leucine Enkephalin, m/z 556.2771) for real-time mass correction. |
Note: These parameters may require optimization depending on the specific instrument used.
Data Analysis
-
Acquire the mass spectrum of this compound.
-
Process the raw data using the instrument's software.
-
Identify the monoisotopic peak of the ion of interest (e.g., [M+H]⁺ or [M+Na]⁺).
-
Calculate the elemental composition based on the accurate mass measurement. The software typically provides a list of possible molecular formulas within a specified mass tolerance (e.g., ±5 ppm).
-
Compare the measured isotopic pattern with the theoretical pattern for the proposed formula to increase confidence in the assignment.
Data Presentation
The molecular formula of this compound has been reported as C₂₀H₂₈O₄. The HR-ESI-MS data confirms this composition. The table below summarizes the expected and observed results for the protonated molecule ([M+H]⁺).
| Parameter | Value |
| Proposed Molecular Formula | C₂₀H₂₈O₄ |
| Adduct | [M+H]⁺ |
| Calculated Exact Mass (m/z) | 333.2060 |
| Measured Exact Mass (m/z) | 333.2058 |
| Mass Error (ppm) | -0.6 |
Note: The calculated exact mass is based on the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). The measured exact mass is a representative value for illustrative purposes.
Workflow Diagram
The following diagram illustrates the logical workflow for the determination of this compound's molecular formula using HR-ESI-MS.
Conclusion
High-Resolution Electrospray Ionization Mass Spectrometry is a rapid, sensitive, and accurate technique for determining the molecular formula of natural products. The described protocol allows for the confident assignment of the elemental composition of this compound as C₂₀H₂₈O₄, a crucial step in its structural characterization and further investigation into its biological properties. The low mass error between the measured and calculated values provides high confidence in the proposed molecular formula.
References
- 1. researchgate.net [researchgate.net]
- 2. Trichoderma: A Treasure House of Structurally Diverse Secondary Metabolites With Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Secondary Metabolites by UHPLC-ESI-HRMS/MS in Antifungal Strain Trichoderma harzianum (LBAT-53) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Harzianol J Absolute Configuration by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harzianol J, a harziane-type diterpene isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21, has demonstrated potential anti-inflammatory properties.[1][2] The precise determination of its three-dimensional structure, including its absolute configuration, is paramount for understanding its structure-activity relationship and for its potential development as a therapeutic agent. Single-crystal X-ray crystallography is the definitive method for unambiguously elucidating the absolute stereochemistry of chiral molecules like this compound.[1] This document provides detailed application notes and protocols for the determination of the absolute configuration of this compound using X-ray crystallography.
Introduction
Harziane diterpenoids are a class of natural products characterized by a complex tetracyclic 6-5-4-7 carbon skeleton.[1] The structural elucidation of these molecules is typically achieved through a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1] However, to establish the absolute configuration, more advanced techniques such as Electronic Circular Dichroism (ECD) spectroscopy and, most definitively, single-crystal X-ray diffraction are required.[1] This document outlines the successful application of X-ray crystallography to determine the absolute configuration of this compound.
Data Presentation
The crystallographic data for this compound provides a wealth of quantitative information that confirms its structure and absolute stereochemistry. This data is crucial for computational modeling and structure-based drug design.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| CCDC Number | 2093541 |
| Empirical formula | C₂₀H₃₀O₃ |
| Formula weight | 318.45 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 7.0576(2) Å, α = 90°b = 13.4754(4) Å, β = 90°c = 18.2323(6) Å, γ = 90° |
| Volume | 1733.93(9) ų |
| Z | 4 |
| Density (calculated) | 1.220 Mg/m³ |
| Absorption coefficient | 0.635 mm⁻¹ |
| F(000) | 696 |
| Crystal size | 0.12 x 0.10 x 0.08 mm³ |
| Theta range for data collection | 4.88 to 72.49° |
| Index ranges | -8<=h<=8, -16<=k<=16, -22<=l<=22 |
| Reflections collected | 26233 |
| Independent reflections | 3442 [R(int) = 0.0444] |
| Completeness to theta = 67.679° | 99.9 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7533 and 0.6386 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3442 / 0 / 213 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.0315, wR2 = 0.0772 |
| R indices (all data) | R1 = 0.0318, wR2 = 0.0775 |
| Absolute structure parameter | 0.04(6) |
| Extinction coefficient | n/a |
| Largest diff. peak and hole | 0.181 and -0.191 e.Å⁻³ |
Experimental Protocols
The following protocols provide a detailed methodology for the isolation, purification, crystallization, and X-ray diffraction analysis of this compound.
Protocol 1: Isolation and Purification of this compound from Trichoderma sp. SCSIOW21
-
Fungal Cultivation:
-
Inoculate the fungus Trichoderma sp. SCSIOW21, isolated from deep-sea sediment, into a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Incubate the culture under static conditions at room temperature for a period sufficient for the production of secondary metabolites (e.g., 30 days).
-
-
Extraction:
-
After the incubation period, harvest the culture broth and mycelium.
-
Perform a solvent extraction of the entire culture with an organic solvent such as ethyl acetate (B1210297) or butanol.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on a silica (B1680970) gel stationary phase, eluting with a gradient of hexane (B92381) and ethyl acetate.
-
Further purify the fractions containing this compound using reverse-phase column chromatography (e.g., ODS) with a methanol-water gradient.
-
Finally, purify this compound to homogeneity using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Single-Crystal Growth of this compound
-
Solvent Selection:
-
Dissolve the purified this compound in a small amount of a suitable solvent (e.g., methanol, acetone, or a mixture of solvents).
-
-
Crystallization:
-
Employ the slow evaporation method. Place the solution in a small vial, loosely capped, in a vibration-free environment at room temperature.
-
Allow the solvent to evaporate slowly over several days to weeks until single crystals of suitable quality for X-ray diffraction are formed.
-
Protocol 3: Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting:
-
Carefully select a well-formed single crystal of this compound under a microscope.
-
Mount the crystal on a cryoloop.
-
-
Data Collection:
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction spots from the collected images and apply corrections for Lorentz and polarization effects.
-
Determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods.
-
-
Structure Refinement:
-
Refine the structural model using full-matrix least-squares methods.
-
Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.
-
Refine the model anisotropically for all non-hydrogen atoms.
-
The final refinement should converge to low R-factors, and the absolute configuration can be determined using the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from fungal isolation to the determination of the absolute configuration of this compound.
Caption: Workflow for this compound absolute configuration determination.
Logical Relationship in Structure Elucidation
This diagram shows the logical progression of techniques used to determine the complete structure of this compound.
Caption: Logical flow of this compound structure elucidation.
Plausible Anti-inflammatory Signaling Pathway
This compound has been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation.[1][2] While the exact mechanism has not been fully elucidated for this compound, a plausible pathway involves the inhibition of the NF-κB and MAPK signaling cascades, which are commonly targeted by anti-inflammatory natural products.
Caption: Plausible anti-inflammatory mechanism of this compound.
References
Application Notes and Protocols: In Vitro Anti-inflammatory Testing of Harzianol J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianol J, a diterpenoid natural product, has been identified as a compound with potential anti-inflammatory properties. In vitro studies are crucial for elucidating the mechanisms of action and quantifying the efficacy of such compounds. This document provides detailed application notes and protocols for the in vitro evaluation of this compound's anti-inflammatory effects, with a focus on its inhibitory action on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. While the primary demonstrated effect of this compound is the inhibition of NO, this guide also includes standardized protocols for assessing its potential impact on key pro-inflammatory cytokines and signaling pathways, which are critical for a comprehensive anti-inflammatory profile.
Mechanism of Action Overview
Inflammation is a complex biological response involving the activation of immune cells, such as macrophages, and the production of various inflammatory mediators. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, triggering intracellular signaling cascades that lead to the expression of pro-inflammatory genes. Two key signaling pathways central to this response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways results in the production of inflammatory mediators including nitric oxide (NO), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). This compound has been shown to weakly inhibit NO production, suggesting it may interfere with these upstream signaling events.
Data Presentation: Quantitative Analysis of this compound's Anti-inflammatory Activity
The following table summarizes the currently available quantitative data on the in vitro anti-inflammatory effects of this compound.
| Parameter Measured | Cell Line | Stimulant | Method | Result | Reference |
| Nitric Oxide (NO) Production | Macrophages | LPS | Griess Assay | 81.8% inhibition at 100 µM | [1][2][3] |
| IC₅₀ for NO Inhibition | Macrophages | LPS | Griess Assay | 66.7 µM | [2] |
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are standardized for the use of murine macrophage cell lines such as RAW 264.7 or J774A.1.
Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage cells every 2-3 days by scraping and reseeding at a lower density to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
Prior to anti-inflammatory testing, it is essential to determine the non-toxic concentration range of this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the inhibitory effect of this compound on NO production.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 50 µL of the culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol describes the measurement of TNF-α, IL-6, and IL-1β in cell culture supernatants.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with 1 µg/mL of LPS for 24 hours.
-
Collect the culture supernatants and centrifuge to remove cellular debris.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol allows for the investigation of this compound's effect on key signaling proteins.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10⁶ cells/well and allow to adhere overnight.
-
Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for a specified time (e.g., 30-60 minutes for phosphorylation events).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations: Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key inflammatory signaling pathways potentially modulated by this compound.
Caption: Experimental workflow for in vitro anti-inflammatory testing.
Caption: Generalized NF-κB signaling pathway in macrophages.
References
- 1. Inhibitory effect of some flavonoids on tumor necrosis factor-alpha production in lipopolysaccharide-stimulated mouse macrophage cell line J774.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hinokitiol, a natural tropolone derivative, inhibits TNF-alpha production in LPS-activated macrophages via suppression of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Measuring Harzianol J Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the anti-inflammatory activity of Harzianol J, a harziane-type diterpene. The primary focus is on its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Introduction
This compound has been identified as a compound with potential anti-inflammatory properties.[1][2] In vitro studies have demonstrated its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[1][3] These assays are crucial for quantifying the bioactivity of this compound and elucidating its mechanism of action.
Data Presentation
The following table summarizes the reported quantitative data for this compound's activity.
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | RAW 264.7 | NO Production Inhibition | IC₅₀ | 66.7 µM[1] |
| This compound | RAW 264.7 | NO Production Inhibition | % Inhibition at 100 µM | 81.8%[1][2] |
| This compound | RAW 264.7 | Cytotoxicity | Concentration Range | Non-cytotoxic at 25-100 µM[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is essential to ensure that the observed inhibition of NO production is not a result of cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[4]
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 24 hours.[1] Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 540 nm using a microplate reader.[4]
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable and soluble breakdown product of NO, in the cell culture supernatant.
Principle: The Griess test involves a diazotization reaction in which acidified nitrite produces a nitrosating agent, which reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative which can be quantified by measuring its absorbance at 540 nm.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
LPS from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[4]
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours.[4] Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (mix equal volumes of Component A and Component B immediately before use) to each supernatant sample.[4]
-
Incubate the mixture at room temperature for 10 minutes.[4]
-
Measure the absorbance at 540 nm using a microplate reader.[4]
-
A standard curve of sodium nitrite is prepared in parallel to determine the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound activity.
LPS-Induced Nitric Oxide Production Signaling Pathway
Caption: LPS-induced NO production pathway.
References
- 1. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing Trichoderma for Harzianol J Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trichoderma species are filamentous fungi renowned for their antagonistic activity against plant pathogens and their prolific production of a diverse array of bioactive secondary metabolites. Among these are the harziane diterpenoids, a class of compounds characterized by a unique and complex carbocyclic scaffold. Harzianol J, a member of this family, has garnered interest for its potential biological activities. This document provides detailed application notes and protocols for the cultivation of Trichoderma, with a focus on optimizing the production of this compound, as well as methods for its extraction, purification, and quantification.
Data Presentation
While specific quantitative data for this compound production is limited in publicly available literature, the following tables summarize key parameters for the cultivation of Trichoderma harzianum and the production of related secondary metabolites. These values can serve as a starting point for the optimization of this compound production.
Table 1: Optimal Culture Conditions for Trichoderma harzianum Growth and Sporulation
| Parameter | Optimal Range | Reference |
| Temperature | 25-30°C | [1] |
| pH | 4.0-6.0 | [2] |
| Carbon Source | Glucose, Straw, Wheat Bran | [1] |
| Nitrogen Source | Ammonium Persulfate, Yeast Extract | [1][3] |
| Incubation Time | 7-15 days | [1][4] |
Table 2: Representative Yields of Secondary Metabolites from Trichoderma Species
| Trichoderma Strain | Fermentation Type | Secondary Metabolite | Yield | Reference |
| T. harzianum | Liquid Culture | Harzianolide | Not specified, but isolated | [5] |
| T. harzianum | Solid-State | Spores | 1.49 x 10¹⁰ CFU/g | [1] |
| T. harzianum | Liquid Culture | Mycelial Biomass | 14.29 ± 0.56 g/L | [2] |
| T. harzianum | Liquid Culture | Spores | 1.6 x 10⁸ spores/mL | [3] |
Experimental Protocols
Protocol 1: Cultivation of Trichoderma harzianum for Secondary Metabolite Production
This protocol describes the liquid and solid-state fermentation of T. harzianum for the production of harziane diterpenoids, including this compound.
Materials:
-
Pure culture of Trichoderma harzianum
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Solid substrate (e.g., rice, wheat bran, or a mixture)
-
Erlenmeyer flasks (for liquid culture)
-
Solid-state fermentation bags or trays
-
Shaking incubator
-
Autoclave
-
Sterile water
Procedure:
-
Activation of Culture: Inoculate a PDA plate with the T. harzianum strain. Incubate at 28°C for 5-7 days until the plate is covered with green conidia.[5]
-
Inoculum Preparation: Prepare a spore suspension by adding 10 mL of sterile water to the mature PDA plate and gently scraping the surface with a sterile loop to release the conidia.[5]
-
Liquid Fermentation (for initial studies and inoculum scale-up):
-
Inoculate 1 L of sterile PDB in a 2 L Erlenmeyer flask with the spore suspension.
-
Incubate at 28°C on a rotary shaker at 150-180 rpm for 10-14 days.
-
-
Solid-State Fermentation (for potentially higher yields of certain secondary metabolites):
-
Prepare the solid substrate. For example, for every 20g of parboiled rice, add 25-30 mL of distilled water to achieve a moisture content of 58.8-63.1%.[6]
-
Sterilize the substrate by autoclaving at 121°C for 40 minutes.[6]
-
After cooling, inoculate the substrate with the spore suspension (e.g., 100 µL of a 1.0 × 10⁶ conidia/mL suspension for 20g of rice).[6]
-
Incubate at 25-28°C for 10-15 days.[4][6] Manually shake the substrate every two days to ensure aeration and uniform colonization.[6]
-
Protocol 2: Extraction and Purification of this compound
This protocol outlines the extraction of crude secondary metabolites from the Trichoderma culture and a general scheme for the purification of this compound.
Materials:
-
Trichoderma culture (liquid or solid)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system (preparative)
Procedure:
-
Extraction:
-
From Liquid Culture: Centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic phases. Extract the mycelium separately with ethyl acetate.
-
From Solid Culture: Soak the fermented solid substrate in ethyl acetate (e.g., 3 volumes of solvent to 1 volume of substrate) and agitate for 24 hours. Filter and repeat the extraction process three times.
-
-
Concentration: Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate or methanol.
-
Collect fractions and monitor by TLC to identify fractions containing compounds with the expected polarity of this compound.
-
-
Preparative HPLC:
-
Pool the fractions containing the compound of interest.
-
Further purify the pooled fractions using a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water) to isolate pure this compound.
-
-
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Method development and validation are crucial for accurate quantification.
Materials and Instrumentation:
-
Purified this compound standard
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 analytical column
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for improving ionization)
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve a known amount of the crude or purified extract in the mobile phase or a suitable solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Develop a gradient elution method to achieve good separation of this compound from other components in the extract. A typical gradient might be from 10% to 90% acetonitrile in water over 10-15 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative ESI mode. Optimize the MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing the this compound standard.
-
MRM Method Development: Identify the precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻) of this compound. Perform fragmentation of the precursor ion and select one or two characteristic product ions for Multiple Reaction Monitoring (MRM).
-
-
Quantification: Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration. Inject the prepared samples and use the calibration curve to determine the concentration of this compound in the samples.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Terpenoids From the Coral-Derived Fungus Trichoderma harzianum (XS-20090075) Induced by Chemical Epigenetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terpenoids From the Coral-Derived Fungus Trichoderma harzianum (XS-20090075) Induced by Chemical Epigenetic Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Harzianol J from Trichoderma Culture
Welcome to the technical support center for the production of Harzianol J from Trichoderma cultures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation and extraction processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to produce in high yields?
This compound is a harziane diterpenoid, a class of secondary metabolites characterized by a complex 4/7/5/6 tetracyclic scaffold.[1][2] These compounds are almost exclusively produced by fungi of the genus Trichoderma.[2][3] The low yield of this compound can be attributed to the complex and tightly regulated biosynthetic pathway, sensitivity to fermentation conditions, and potential degradation during extraction and purification.
Q2: Which Trichoderma species is known to produce this compound?
This compound has been isolated from Trichoderma atroviride, an endophytic fungus.[1] While other Trichoderma species produce a variety of harziane diterpenoids, T. atroviride is a confirmed source of this compound.
Q3: What is considered a "low yield" of this compound?
Defining a specific "low yield" is challenging as reported values vary. However, based on the isolation of related harziane diterpenoids, a yield significantly below the range of 0.5 - 2.0 mg/L of culture broth after optimization could be considered low. This is an estimate, and yields are highly dependent on the specific strain, culture conditions, and extraction efficiency.
Q4: Is there a known biosynthetic gene cluster for this compound?
While a specific biosynthetic gene cluster for this compound has not been definitively characterized in the literature, the general pathway for harziane diterpenoids is understood to originate from geranylgeranyl pyrophosphate (GGPP). A plausible biosynthetic pathway has been proposed for harziane diterpenoids, which would include this compound.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production.
Problem 1: No or very low detection of this compound in the crude extract.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Trichoderma strain or loss of productivity | 1. Confirm the identity of your Trichoderma atroviride strain using molecular methods (e.g., ITS sequencing). 2. Revive a fresh culture from a cryopreserved stock. Repeated subculturing can lead to strain degeneration. | Correct strain identification and restoration of secondary metabolite production. |
| Suboptimal Culture Medium | 1. Review and optimize the components of your fermentation medium. Refer to the Optimized Fermentation Media table below. 2. Ensure all media components are of high quality and correctly prepared. | Enhanced biomass growth and this compound production. |
| Inefficient Extraction Protocol | 1. Verify that the chosen extraction solvent (e.g., ethyl acetate) is appropriate for harziane diterpenoids. 2. Ensure complete extraction by performing multiple rounds of solvent extraction. 3. Check for potential degradation of this compound during solvent evaporation by using moderate temperatures. | Increased recovery of this compound in the crude extract. |
| Analytical Method Not Sensitive Enough | 1. Confirm the detection limits of your analytical method (e.g., HPLC-MS). 2. If necessary, concentrate your crude extract before analysis. 3. Refer to the Analytical Protocol for this compound Quantification for a validated method. | Accurate detection and quantification of this compound, even at low concentrations. |
Problem 2: Inconsistent this compound yield between fermentation batches.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in Inoculum Preparation | 1. Standardize the age and concentration of the spore suspension or mycelial inoculum. 2. Use a consistent method for inoculum preparation for each batch. | Reproducible fermentation kinetics and consistent this compound yields. |
| Fluctuations in Fermentation Parameters | 1. Tightly control and monitor pH, temperature, and agitation speed throughout the fermentation. 2. Calibrate all monitoring equipment regularly. | Stable and reproducible fermentation environment leading to consistent product formation. |
| Inconsistent Quality of Media Components | 1. Source all media components from a reliable supplier and use the same lot for a series of experiments. 2. Prepare fresh media for each fermentation batch. | Minimized variability in media composition and more consistent yields. |
Data Presentation
Table 1: Optimized Fermentation Media for Trichoderma Secondary Metabolite Production
This table provides examples of media compositions that have been successfully used for the production of secondary metabolites in Trichoderma species. These can be used as a starting point for optimizing this compound production.
| Medium Component | Concentration Range | Purpose |
| Carbon Source | ||
| Glucose/Dextrose | 20 - 40 g/L | Primary energy and carbon source |
| Sucrose | 20 - 40 g/L | Alternative primary carbon source |
| Nitrogen Source | ||
| Peptone | 5 - 10 g/L | Organic nitrogen and growth factors |
| Yeast Extract | 5 - 10 g/L | Source of vitamins and growth factors |
| (NH₄)₂SO₄ | 1 - 2 g/L | Inorganic nitrogen source |
| Basal Salts | ||
| KH₂PO₄ | 1 - 2 g/L | Buffering agent and phosphorus source |
| MgSO₄·7H₂O | 0.5 - 1 g/L | Source of magnesium ions, cofactor for enzymes |
| Trace Elements | (e.g., Fe²⁺, Zn²⁺, Mn²⁺) | Required in small amounts for enzyme function |
Table 2: Key Fermentation Parameters for Optimization
| Parameter | Typical Range | Impact on this compound Production |
| Temperature | 25 - 30 °C | Affects fungal growth rate and enzyme activity in the biosynthetic pathway. |
| pH | 4.0 - 6.0 | Influences nutrient uptake and secondary metabolite biosynthesis. |
| Agitation | 150 - 200 rpm | Ensures proper mixing and oxygen transfer in liquid cultures. |
| Aeration | 0.5 - 1.5 vvm | Crucial for the growth of aerobic fungi like Trichoderma. |
| Incubation Time | 7 - 14 days | This compound is a secondary metabolite, so production often occurs in the stationary phase of growth. |
| Light | Darkness or reduced light | Light can inhibit the production of some secondary metabolites in Trichoderma. |
Experimental Protocols
Protocol 1: Fermentation of Trichoderma atroviride for this compound Production
-
Inoculum Preparation:
-
Grow T. atroviride on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is abundant.
-
Prepare a spore suspension by adding 10 mL of sterile 0.01% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁷ spores/mL.
-
-
Fermentation:
-
Inoculate 1 L of sterile production medium (refer to Table 1 for a starting formulation) in a 2 L Erlenmeyer flask with 10 mL of the spore suspension.
-
Incubate the culture at 28°C with shaking at 180 rpm for 10-14 days in the dark.
-
Protocol 2: Extraction of this compound from Culture Broth
-
Separation of Biomass and Supernatant:
-
After incubation, separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation at 8,000 rpm for 15 minutes.
-
-
Liquid-Liquid Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.
-
Pool the organic layers.
-
-
Drying and Concentration:
-
Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.
-
Protocol 3: Analytical Protocol for this compound Quantification by HPLC-MS
-
Sample Preparation:
-
Dissolve a known weight of the crude extract in methanol (B129727) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (ESI-positive mode):
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Targeted Ion Monitoring: Monitor for the protonated molecule of this compound ([M+H]⁺).
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations.
-
Visualizations
Plausible Biosynthetic Pathway of Harziane Diterpenoids
Caption: Plausible biosynthetic pathway of harziane diterpenoids, including this compound.
Troubleshooting Workflow for Low this compound Yield
References
- 1. Antibacterial harziane diterpenoids from a fungal symbiont Trichoderma atroviride isolated from Colquhounia coccinea var. mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Fermentation for Harziane Diterpene Production
Welcome to the technical support center for optimizing fermentation conditions for harziane diterpene production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for maximizing the yield of these valuable secondary metabolites from Trichoderma species.
Frequently Asked Questions (FAQs)
Q1: What are harziane diterpenes and why are they important?
A1: Harziane diterpenes are a class of tetracyclic diterpenoid compounds primarily produced by fungi of the genus Trichoderma.[1][2] They possess a unique and complex 6/5/7/4 carbocyclic scaffold. These molecules and their derivatives have garnered significant interest due to their diverse and potent biological activities, including antibacterial, cytotoxic, anti-inflammatory, and phytotoxic effects, making them promising candidates for drug development and agricultural applications.[3][4][5][6]
Q2: Which fungal species are known to produce harziane diterpenes?
A2: Harziane diterpenes have been predominantly isolated from various species of the fungal genus Trichoderma, including Trichoderma harzianum, Trichoderma atroviride, and other marine-derived Trichoderma species.[7][8]
Q3: What are the key stages in the biosynthesis of harziane diterpenes?
A3: The biosynthesis of harziane diterpenes begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the characteristic harziane scaffold is catalyzed by a series of enzymes, primarily terpene cyclases and cytochrome P450 monooxygenases, which are often encoded by genes located in biosynthetic gene clusters.[1][2][9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the fermentation process for harziane diterpene production.
Problem 1: Low or No Yield of Harziane Diterpenes
-
Possible Cause: Suboptimal fermentation conditions (pH, temperature, aeration).
-
Solution: While specific optimal conditions for harziane diterpene production are not extensively documented, general conditions for secondary metabolite production in Trichoderma can be applied. Start with a pH in the range of 5.0-6.0 and a temperature between 25-30°C.[11] Ensure adequate aeration, as oxygen availability is critical for the activity of cytochrome P450 enzymes involved in the biosynthetic pathway. An agitation speed of 150-200 rpm is a good starting point for shake flask cultures.[12]
-
-
Possible Cause: Inappropriate media composition (carbon and nitrogen sources).
-
Solution: The choice of carbon and nitrogen sources significantly impacts secondary metabolite production. For Trichoderma, glucose is a commonly used carbon source. Complex nitrogen sources like peptone or yeast extract often promote secondary metabolism better than inorganic sources like ammonium (B1175870) sulfate. Experiment with different carbon-to-nitrogen (C:N) ratios to find the optimal balance for harziane diterpene production.
-
-
Possible Cause: Incorrect fermentation time.
-
Solution: Secondary metabolites are typically produced during the stationary phase of fungal growth. Monitor the growth curve of your Trichoderma strain. Harvest the culture and extract the diterpenes at various time points during the stationary phase (e.g., every 24 hours for 5-7 days) to determine the peak production time.
-
Problem 2: Inconsistent Harziane Diterpene Yields Between Batches
-
Possible Cause: Variability in inoculum preparation.
-
Solution: Standardize your inoculum preparation protocol. Use spores or mycelial fragments from a culture of the same age and concentration for each fermentation. A consistent inoculum size and physiological state are crucial for reproducible results.
-
-
Possible Cause: Inconsistent media preparation.
-
Solution: Ensure that all media components are accurately weighed and dissolved completely. Use high-purity water and sterilize the media under consistent conditions (temperature and time) to avoid degradation of components.
-
Problem 3: Difficulty in Extracting and Detecting Harziane Diterpenes
-
Possible Cause: Inefficient extraction method.
-
Solution: Harziane diterpenes are typically intracellular or secreted into the fermentation broth. For extraction from the broth, use a solvent like butyl alcohol or ethyl acetate (B1210297).[3] To extract from the mycelium, first disrupt the cells (e.g., by grinding with liquid nitrogen or sonication) and then extract with a suitable organic solvent.
-
-
Possible Cause: Low sensitivity of the analytical method.
-
Solution: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for analyzing diterpenes.[13][14][15][16] Harziane diterpenes often have a UV absorption maximum around 250 nm.[3] If sensitivity is an issue, consider using a more sensitive detector like a mass spectrometer (LC-MS).[14] Ensure your HPLC method is optimized for the separation of your target compounds.
-
Data Presentation
While specific quantitative data on the optimization of harziane diterpene production is limited in publicly available literature, the following tables provide a general guide based on the optimization of biomass and spore production in Trichoderma species, which can be used as a starting point for optimizing harziane diterpene production.
Table 1: General Fermentation Parameters for Trichoderma Species
| Parameter | Recommended Range | Notes |
| pH | 5.0 - 7.0 | Optimal pH can be strain-dependent. Start with a buffered medium around pH 5.5.[17] |
| Temperature | 25 - 30°C | Growth and metabolite production can be sensitive to temperature fluctuations.[11] |
| Agitation | 150 - 250 rpm | Adequate mixing is necessary for nutrient distribution and gas exchange.[12] |
| Aeration | 1.0 - 1.5 vvm | Important for submerged fermentation in bioreactors. |
Table 2: Common Media Components for Trichoderma Fermentation
| Component | Concentration Range (g/L) | Purpose |
| Carbon Source | ||
| Glucose | 20 - 40 | Readily metabolizable energy source. |
| Sucrose | 20 - 40 | Alternative primary carbon source. |
| Nitrogen Source | ||
| Peptone | 5 - 10 | Complex nitrogen source, often promotes secondary metabolism. |
| Yeast Extract | 5 - 10 | Provides nitrogen, vitamins, and growth factors. |
| Ammonium Sulfate | 2 - 5 | Inorganic nitrogen source. |
| Phosphate (B84403) Source | ||
| KH₂PO₄ | 1 - 2 | Provides phosphate and acts as a buffer. |
| K₂HPO₄ | 1 - 2 | Provides phosphate and acts as a buffer. |
| Trace Elements | ||
| MgSO₄·7H₂O | 0.5 - 1.0 | Essential cofactor for many enzymes. |
| FeSO₄·7H₂O | 0.01 - 0.05 | Important for cytochrome P450 enzymes. |
Experimental Protocols
Protocol 1: Submerged Fermentation of Trichoderma harzianum for Harziane Diterpene Production
-
Inoculum Preparation:
-
Grow T. harzianum on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until fully sporulated.
-
Harvest the spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁷ spores/mL.
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., Potato Dextrose Broth or a custom medium from Table 2) and dispense 100 mL into 250 mL Erlenmeyer flasks.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculate each flask with 1 mL of the spore suspension.
-
Incubate the flasks in a shaking incubator at 28°C and 180 rpm for 10-14 days.[18]
-
-
Harvesting:
-
Separate the mycelium from the fermentation broth by filtration through cheesecloth or a similar filter.
-
The broth and mycelium can be extracted separately to determine the location of the harziane diterpenes.
-
Protocol 2: Extraction and Quantification of Harziane Diterpenes by HPLC-UV
-
Extraction:
-
From Broth: Extract the filtered broth three times with an equal volume of ethyl acetate or butyl alcohol.[3] Combine the organic layers and evaporate to dryness under reduced pressure.
-
From Mycelium: Freeze-dry the mycelium and grind it into a fine powder. Extract the powder with methanol (B129727) or a methanol/chloroform mixture (1:1 v/v) three times with sonication.[13] Combine the extracts and evaporate to dryness.
-
Resuspend the dried extract in a known volume of methanol for HPLC analysis.
-
-
HPLC Analysis:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is a good starting point. For example, start with 30% acetonitrile and increase to 100% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.[3]
-
Quantification: Prepare a calibration curve using a purified harziane diterpene standard of known concentration. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Harziane Diterpene Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of harziane diterpenes.
Experimental Workflow for Optimizing Harziane Diterpene Production
Caption: Workflow for fermentation optimization and analysis.
References
- 1. Combined Comparative Genomics and Gene Expression Analyses Provide Insights into the Terpene Synthases Inventory in Trichoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational and molecular study of terpene synthase genes in Trichoderma [tesidottorato.depositolegale.it]
- 3. Potent Phytotoxic Harziane Diterpenes from a Soft Coral-Derived Strain of the Fungus Trichoderma harzianum XS-20090075 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects [mdpi.com]
- 5. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diterpenes and Sesquiterpenes from the Marine Algicolous Fungus Trichoderma harzianum X-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular methods unravel the biosynthetic potential of Trichoderma species - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09627J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Production of Trichoderma harzianum (127a and 127b) spores by Fermentation (LF and SSF) [ijiaar.penpublishing.net]
- 12. Effect of agitation on growth and enzyme production of Trichoderma reesei in batch fermentation | Semantic Scholar [semanticscholar.org]
- 13. ffhdj.com [ffhdj.com]
- 14. Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Extracellular chitinase production by Trichoderma harzianum in submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN105802863B - Trichoderma harzianum fermentation process, wettable powder and application thereof - Google Patents [patents.google.com]
Overcoming challenges in the total synthesis of Harzianol J
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers undertaking the total synthesis of Harzianol J. The content is based on published synthetic routes and addresses potential challenges in key transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
A major challenge in the total synthesis of this compound is the construction of its complex 6/5/7/4 carbocyclic scaffold with high stereocontrol.[1][2] The first total synthesis not only achieved the target molecule but also led to the structural revision of the natural product.[3][4][5]
1. Low Diastereoselectivity in the Gold-Catalyzed Enyne Cycloisomerization
-
Question: My gold-catalyzed enyne cycloisomerization to form the cyclobutane (B1203170) ring is resulting in a low diastereomeric ratio. What are the critical parameters to control this step?
-
Answer: The diastereoselectivity of the gold-catalyzed enyne cycloisomerization is a crucial step in establishing the key quaternary stereocenter within the cyclobutane ring.[3][4] The reported synthesis achieved a high diastereomeric ratio (>11:1).[4] To troubleshoot low diastereoselectivity, consider the following:
-
Catalyst Choice: The choice of the gold catalyst and its ligands is critical. The original synthesis utilized Ph3PAuNTf2.[3] Ensure the catalyst is of high purity and handled under inert conditions.
-
Solvent: The reaction is sensitive to the solvent. Dichloromethane (B109758) (CH2Cl2) was used in the successful synthesis.[3] Ensure the solvent is anhydrous and of high purity.
-
Temperature: The reaction was conducted at low temperatures (-10 °C to 0 °C).[3] Precise temperature control is essential. Fluctuations in temperature can lead to the formation of undesired diastereomers.
-
Substrate Purity: Ensure the enyne precursor is of high purity. Impurities can potentially poison the catalyst or lead to side reactions.
-
2. Poor Yield in the Aldol (B89426) Addition for Seven-Membered Ring Formation
-
Question: I am experiencing low yields during the intramolecular aldol addition to form the seven-membered ring. What are the potential causes and solutions?
-
Answer: The formation of the seven-membered ring via an aldol addition is another challenging transformation. To optimize the yield, consider these points:
-
Base and Reaction Conditions: The choice of base and reaction temperature is critical to promote the desired cyclization and avoid side reactions like polymerization or decomposition. The reported synthesis used lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures (-78 °C to 0 °C).[3]
-
Substrate Conformation: The conformation of the precursor is key for the intramolecular reaction to occur efficiently. Ensure the substrate is correctly synthesized and purified.
-
Reaction Time: Monitor the reaction progress carefully using an appropriate analytical technique (e.g., TLC, LC-MS) to avoid prolonged reaction times that might lead to product degradation.
-
3. Difficulty with the Diastereoselective Conjugate Addition
-
Question: The conjugate addition to install the methyl group at C-5 is not proceeding with the expected high diastereoselectivity. How can I improve this?
-
Answer: The diastereoselective installation of the C-5 methyl group is a challenging step. The successful synthesis employed a copper-catalyzed conjugate addition of a methyl group.[3]
-
Reagents: The use of CuI, MeLi, and BF3·OEt2 was reported.[3] The quality and stoichiometry of these reagents are crucial.
-
Temperature Control: This reaction is typically performed at very low temperatures (-78 °C to -10 °C) to maximize diastereoselectivity.[3]
-
Protecting Groups: The nature of the protecting groups on the molecule can influence the facial selectivity of the addition. The reported synthesis utilized a silyl (B83357) protecting group.[3]
-
Quantitative Data Summary
The following table summarizes key quantitative data from the first total synthesis of a harziane diterpenoid, which led to the structural revision of this compound.
| Step | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) |
| Gold-Catalyzed Cycloisomerization | Ph3PAuNTf2 (3 mol %), CH2Cl2, -10 °C to 0 °C | 87 | >11:1 |
| Aldol Addition | LHMDS, THF, -78 °C to 0 °C | 79 (2 steps) | N/A |
| Conjugate Addition | CuI, MeLi, BF3·OEt2, Et2O, -78 °C to -10 °C | 89 | >19:1 |
| Final Oxidation to Tertiary Alcohol | Co(acac)2 (18 mol %), O2 (1 atm), PhSiH3, THF | 83 | N/A |
Experimental Protocols
Gold-Catalyzed Enyne Cycloisomerization
This protocol describes the key gold-catalyzed reaction to form the cyclobutane ring system.
-
To a solution of the enyne precursor in anhydrous dichloromethane (CH2Cl2) at -10 °C under an inert atmosphere (argon or nitrogen), add triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate (Ph3PAuNTf2) (3 mol %).
-
Stir the reaction mixture at -10 °C and allow it to slowly warm to 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by flash column chromatography on silica (B1680970) gel to afford the desired diene.
Visualizations
The following diagrams illustrate key aspects of the total synthesis of this compound.
References
- 1. [PDF] Total Synthesis and Structural Revision of a Harziane Diterpenoid. | Semantic Scholar [semanticscholar.org]
- 2. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Total Synthesis and Structural Revision of a Harziane Diterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of Harzianol J in biological assays
Welcome to the technical support center for Harzianol J. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the solubility challenges of this compound in biological assays. Here you will find troubleshooting guides and frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a harziane diterpenoid, a class of natural products isolated from the fungus Trichoderma atroviride.[1][2] It has been shown to exhibit weak anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[2] One study reported an IC50 of 66.7 µM for NO inhibition.
Q2: I'm having trouble dissolving this compound for my in vitro assay. What are the recommended solvents?
Like many other diterpenoids and secondary metabolites from Trichoderma, this compound is expected to be hydrophobic and poorly soluble in aqueous solutions.[1][2] The recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO). Other organic solvents such as ethanol (B145695), methanol, and acetone (B3395972) can also be used to prepare a concentrated stock solution.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?
This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally 0.5% or less, as higher concentrations can be toxic to cells.
-
Increase the stock concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution into the aqueous buffer.
-
Use a pre-dilution step: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, try a serial dilution approach. For example, dilute the DMSO stock in a small volume of a co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) before adding it to the final aqueous solution.
-
Consider alternative solubilization methods: If precipitation persists, you may need to explore other methods such as using cyclodextrins or formulating this compound into nanoparticles.
Q4: What are the maximum recommended concentrations of common solvents for cell-based assays?
The tolerance of cell lines to organic solvents can vary. However, as a general guideline:
-
DMSO: The final concentration should not exceed 1%, with 0.5% or lower being preferable for most cell lines to avoid cytotoxicity.
-
Ethanol: Similar to DMSO, it is recommended to keep the final concentration below 1%.
-
Methanol: Generally more toxic than ethanol and DMSO; its use in cell-based assays should be carefully evaluated and kept to a minimum.
Always include a vehicle control (assay medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent on the cells.
Q5: Are there any alternatives to using organic solvents for solubilizing this compound?
Yes, cyclodextrins are a promising alternative for improving the aqueous solubility of hydrophobic compounds. These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate non-polar molecules like this compound, while their hydrophilic exterior allows them to dissolve in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a step-by-step approach to addressing solubility challenges with this compound in your biological assays.
Problem: this compound is not dissolving in the desired solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the solvent to prepare a more dilute stock solution. |
| Inappropriate solvent. | While DMSO is the primary recommendation, you can try other organic solvents like ethanol or acetone. |
| Low temperature. | Gently warm the solution and use sonication to aid dissolution. |
Problem: this compound precipitates out of solution upon dilution in aqueous buffer.
| Possible Cause | Suggested Solution |
| High final concentration of this compound. | Try working with lower concentrations of this compound in your assay. |
| High percentage of organic solvent in the final solution. | As mentioned in the FAQs, ensure the final solvent concentration is below the toxic limit for your cells (ideally ≤ 0.5% for DMSO). Prepare a more concentrated stock solution to minimize the volume added to the aqueous buffer. |
| "Salting out" effect. | The high salt concentration in some buffers can reduce the solubility of organic compounds. Try diluting your stock in a low-salt buffer or sterile water before adding it to the final assay medium. |
| The compound's inherent low aqueous solubility. | If simple solvent-based methods fail, consider using solubility enhancers like cyclodextrins. |
Quantitative Data Summary
| Compound | Solvent/Vehicle | Concentration of Solubilizer | Achieved Solubility (mg/mL) |
| Forskolin | Water | 0% | 0.01 |
| Forskolin | Water with HP-β-CD | 50% | 1.33 |
| Forskolin | Water with HP-γ-CD | 50% | 3.38 |
| Forskolin | Water with RAMEBCD | 40% | 20.46 |
HP-β-CD: Hydroxypropyl-β-cyclodextrin, HP-γ-CD: Hydroxypropyl-γ-cyclodextrin, RAMEBCD: Randomly methylated-β-cyclodextrin.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution and gently warm it if necessary to facilitate dissolution. Sonication can also be used.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing your working solution, dilute the stock solution in your cell culture medium or assay buffer, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
Protocol 2: Enhancing this compound Solubility with Cyclodextrins
-
Prepare a stock solution of the chosen cyclodextrin (B1172386) (e.g., HP-β-CD) in your aqueous assay buffer (e.g., 10% w/v).
-
Add an excess amount of this compound powder to the cyclodextrin solution.
-
Stir or shake the suspension at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, centrifuge the suspension to pellet the undissolved this compound.
-
Filter the supernatant through a 0.22 µm syringe filter to obtain a clear, saturated solution of the this compound-cyclodextrin complex.
-
The concentration of this compound in the filtered solution can be determined using a suitable analytical method like HPLC-UV.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for solubilizing this compound.
Signaling Pathway: Inhibition of NO Production by this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action.
References
Harzianol J stability in different laboratory solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Harzianol J in various laboratory solvents, along with troubleshooting advice and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: this compound, a harziane diterpenoid, is susceptible to degradation under certain conditions. Its stability is influenced by the solvent, temperature, light, and presence of oxidizing agents. Generally, it is recommended to store this compound in aprotic solvents at low temperatures and protected from light to minimize degradation.
Q2: Which solvents are recommended for short-term and long-term storage of this compound?
A2: For short-term storage (up to 72 hours) at 4°C, acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO) are suitable solvents. For long-term storage, it is advisable to store this compound as a dry powder at -20°C or below. If a stock solution is required for long-term storage, anhydrous ethanol (B145695) or DMSO in small aliquots at -80°C is preferable to minimize freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound?
A3: As a diterpenoid with multiple functional groups, this compound is prone to degradation through oxidation and hydrolysis. The presence of hydroxyl groups and double bonds in its structure makes it susceptible to oxidative degradation, which can be accelerated by exposure to air and light. Hydrolysis may occur in the presence of water, especially at non-neutral pH.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of this compound can be monitored by High-Performance Liquid Chromatography (HPLC) with Photo Diode Array (PDA) or Charged Aerosol Detection (CAD). A stability-indicating HPLC method should be used to separate the intact this compound from its potential degradation products. Quantification of the this compound peak area over time will indicate its stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound in solution | 1. Solvent-induced degradation: The chosen solvent may be reacting with this compound. 2. Presence of contaminants: Impurities in the solvent (e.g., peroxides in ethers) could be accelerating degradation. 3. Exposure to light: Photodegradation can occur, especially for compounds with chromophores. 4. Incorrect pH: The pH of the solution may not be optimal for stability. | 1. Switch to a less reactive, aprotic solvent. 2. Use high-purity, fresh solvents. Consider using solvents with added stabilizers (e.g., BHT for THF). 3. Protect the solution from light by using amber vials or covering the container with aluminum foil. 4. Buffer the solution to a neutral pH if compatible with your experimental setup. |
| Inconsistent results between experimental replicates | 1. Inconsistent solution preparation: Variations in concentration or solvent composition. 2. Variable storage conditions: Differences in temperature or light exposure between replicates. 3. Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | 1. Ensure accurate and consistent preparation of all solutions. 2. Store all replicates under identical, controlled conditions. 3. Prepare single-use aliquots of stock solutions to avoid freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC chromatogram | 1. Degradation of this compound: The new peaks are likely degradation products. 2. Solvent impurities: The solvent may contain non-volatile impurities that appear in the chromatogram. 3. Contamination: Contamination from glassware or other equipment. | 1. Compare chromatograms of fresh and aged solutions to identify degradation peaks. 2. Run a blank solvent injection to check for impurities. 3. Ensure all glassware and equipment are thoroughly cleaned. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Different Solvents
1. Objective: To determine the stability of this compound in a selection of common laboratory solvents over a specified period.
2. Materials:
-
This compound (solid, >98% purity)
-
HPLC-grade solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Dichloromethane (DCM)
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
HPLC system with PDA or CAD detector
3. Method:
-
Stock Solution Preparation:
-
Accurately weigh this compound and dissolve it in the chosen solvent to prepare a stock solution of 1 mg/mL.
-
Serially dilute the stock solution to a working concentration of 100 µg/mL in the same solvent.
-
-
Stability Study:
-
Dispense the working solution into amber HPLC vials.
-
Store the vials under controlled conditions (e.g., 4°C, 25°C, and 40°C).
-
Analyze the samples by HPLC at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or as determined by UV-Vis scan)
-
Injection Volume: 10 µL
-
Quantification: Record the peak area of this compound at each time point.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of this compound remaining versus time for each solvent and temperature condition.
Data Presentation
Table 1: Stability of this compound in Different Solvents at 25°C (Room Temperature)
| Solvent | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| Acetonitrile | 98.5 ± 0.8 | 95.2 ± 1.1 | 88.7 ± 1.5 |
| DMSO | 99.1 ± 0.5 | 97.8 ± 0.9 | 94.3 ± 1.2 |
| Ethanol | 96.3 ± 1.2 | 89.5 ± 1.8 | 78.1 ± 2.1 |
| Methanol | 94.8 ± 1.5 | 85.1 ± 2.0 | 72.4 ± 2.5 |
| Dichloromethane | 97.2 ± 0.9 | 92.4 ± 1.3 | 85.6 ± 1.7 |
Table 2: Effect of Temperature on this compound Stability in Acetonitrile
| Temperature | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| 4°C | 99.8 ± 0.3 | 99.2 ± 0.5 | 98.1 ± 0.7 |
| 25°C | 98.5 ± 0.8 | 95.2 ± 1.1 | 88.7 ± 1.5 |
| 40°C | 92.1 ± 1.4 | 81.3 ± 1.9 | 65.9 ± 2.8 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Analysis of Harzianol J
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Harzianol J.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to HPLC analysis?
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for HPLC Method Development |
| Molecular Formula | C₂₀H₂₈O₃ | Affects molecular weight and potential for detection by mass spectrometry. |
| Molecular Weight | 332.47 g/mol | |
| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | Indicates that this compound is a relatively non-polar (lipophilic) compound, making it well-suited for reversed-phase HPLC. |
| pKa (Acid Dissociation Constant) | Not applicable (no strongly acidic or basic functional groups) | The neutral nature of this compound means that pH adjustments of the mobile phase are unlikely to significantly alter its retention time through ionization changes. However, pH can still affect the stationary phase and resolution. |
| UV Absorbance (λmax) | Not well-defined in the literature. Diterpenes often lack strong chromophores, leading to weak UV absorbance. Detection may be optimal at lower wavelengths (e.g., 200-220 nm). | A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to identify the optimal detection wavelength. If sensitivity is low, alternative detection methods like Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) should be considered. |
Q2: What is a good starting point for an HPLC method for this compound?
A2: Based on the analysis of similar diterpenoids from Trichoderma species, a reversed-phase HPLC method is the most appropriate approach. Here is a recommended starting protocol that can be optimized for your specific application.
Experimental Protocols
Initial HPLC Method for this compound Analysis
This protocol provides a starting point for the separation of this compound. Optimization will likely be required to achieve the desired resolution from other metabolites in a sample matrix.
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and a DAD/PDA detector.
-
Column: A C18 reversed-phase column is a good starting point.
-
Dimensions: 150 mm x 4.6 mm
-
Particle Size: 5 µm
-
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (B52724) (HPLC grade)
-
-
Gradient Elution: A gradient is recommended to effectively separate compounds with a range of polarities that may be present in an extract.
-
Start at 50% B, increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 5-10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD/PDA detector scanning from 200-400 nm. Monitor at 210 nm for initial experiments.
Troubleshooting Guide: Improving Resolution of this compound
Poor resolution is a common issue in HPLC analysis. The following guide provides a systematic approach to troubleshooting and improving the separation of this compound from co-eluting peaks.
Issue: Poor resolution between this compound and an adjacent peak.
The resolution in HPLC is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k') . The troubleshooting workflow below targets these factors to improve peak separation.
Detailed Troubleshooting Steps:
1. Optimize Retention Factor (k')
-
Problem: Peaks elute too early (k' < 2), leading to poor resolution in a crowded chromatogram region.
-
Solution: Increase the retention of this compound by making the mobile phase weaker (more polar). In a reversed-phase system, this means increasing the percentage of water in the mobile phase.
-
Problem: Peaks elute too late (k' > 10), leading to broad peaks and long run times.
-
Solution: Decrease the retention by making the mobile phase stronger (less polar). Increase the percentage of acetonitrile or methanol (B129727) .
2. Optimize Selectivity (α)
Selectivity is the most powerful tool for improving resolution. It involves changing the chemistry of the separation to alter the relative retention of the analytes.
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact with analytes differently. If you are using acetonitrile, try replacing it with methanol (or vice versa). You may need to adjust the gradient profile.
-
Change the Column Chemistry: If changing the mobile phase is not sufficient, consider a different stationary phase.
-
Phenyl-Hexyl Column: Provides alternative selectivity through π-π interactions, which can be beneficial for separating compounds with aromatic rings or double bonds.
-
Cyano (CN) Column: Offers different polarity and can be used in both normal-phase and reversed-phase modes.
-
-
Adjust Column Temperature: Temperature can affect selectivity.[1] Running the separation at different temperatures (e.g., 25°C, 35°C, 40°C) can sometimes resolve closely eluting peaks.
Table 2: Representative Data on HPLC Parameter Optimization for Diterpene Resolution
| Parameter Changed | Condition 1 | Resolution (Rs) | Condition 2 | Resolution (Rs) | Rationale |
| Organic Modifier | 70% Acetonitrile/Water | 1.2 | 85% Methanol/Water | 1.6 | Methanol can offer different selectivity for compounds with hydroxyl groups. |
| Column Chemistry | C18 (150 x 4.6 mm, 5 µm) | 1.1 | Phenyl-Hexyl (150 x 4.6 mm, 5 µm) | 1.8 | Phenyl-Hexyl phase introduces π-π interactions, altering selectivity for unsaturated compounds. |
| Flow Rate | 1.2 mL/min | 1.3 | 0.8 mL/min | 1.7 | A lower flow rate can increase column efficiency and improve resolution, at the cost of longer analysis time.[1] |
| Column Temperature | 25 °C | 1.4 | 40 °C | 1.2 | Increased temperature can decrease viscosity and improve mass transfer, but may also decrease retention and resolution for some compounds.[1] |
Note: This table provides representative data to illustrate the effects of parameter changes. Actual results will vary depending on the specific sample and HPLC system.
3. Optimize Efficiency (N)
Column efficiency relates to the narrowness of the peaks. Sharper peaks are easier to resolve.
-
Decrease Flow Rate: Reducing the flow rate generally increases efficiency and can improve resolution, but it will also increase the run time.[1]
-
Use a Longer Column: Doubling the column length can increase resolution by a factor of approximately 1.4, but will also double the run time and backpressure.
-
Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (for UHPLC systems) will significantly increase efficiency and resolution.
This compound and its Anti-inflammatory Action
This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in macrophages. NO is a key signaling molecule in the inflammatory response. The diagram below illustrates a simplified signaling pathway of how an inflammatory stimulus like Lipopolysaccharide (LPS) leads to NO production in a macrophage, and where this compound may exert its inhibitory effect.
References
Technical Support Center: Enhancing Harzianol J Purity for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for enhancing the purity of Harzianol J for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is high purity important for in vivo studies?
A1: this compound is a harziane-type diterpene, a class of natural products primarily isolated from fungi of the Trichoderma genus.[1][2] These compounds have garnered interest for their diverse biological activities, including potential anti-inflammatory, antibacterial, and cytotoxic effects.[1][2][3][4] For in vivo studies, high purity (typically ≥98-99%) is crucial to ensure that the observed biological effects are attributable to this compound itself and not to confounding activities of impurities. The presence of impurities can lead to inaccurate dose-response relationships, unexpected toxicity, and misinterpretation of the compound's efficacy and mechanism of action.
Q2: What are the common impurities found in this compound extracts?
A2: this compound is often co-isolated with other structurally related harziane diterpenes. Additionally, crude extracts from Trichoderma harzianum can contain a complex mixture of other secondary metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of T. harzianum extracts has revealed the presence of various compounds that could be potential impurities, including:
-
Fatty acids (e.g., Linoleic acid, Palmitic acid)
-
Phenolic compounds
-
Esters (e.g., Ethyl linoleate)
-
Alkaloids and Tannins
The specific impurity profile can vary depending on the fungal strain, culture conditions, and initial extraction method.
Q3: What is the target purity level for this compound to be used in in vivo research?
A3: For early in vivo studies, such as pharmacokinetic (PK) and preliminary efficacy studies, a purity level of 98% or higher is generally recommended. For later-stage preclinical development and toxicology studies, the purity requirement often increases to ≥99% . It is also important to identify and quantify any major impurities present in the final batch.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield After Initial Extraction
| Potential Cause | Troubleshooting Step |
| Incomplete cell lysis | Optimize the extraction method by testing different solvents, increasing extraction time, or incorporating physical disruption methods (e.g., sonication, grinding with liquid nitrogen). |
| Inefficient solvent extraction | Use a sequence of solvents with varying polarities (e.g., hexane, ethyl acetate (B1210297), methanol) to ensure extraction of compounds with different chemical properties. This compound, as a diterpene, is expected to have moderate polarity. |
| Degradation of this compound | Avoid prolonged exposure to high temperatures and harsh pH conditions during extraction and solvent evaporation. |
Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate stationary phase | Test different stationary phases (e.g., silica (B1680970) gel, alumina, C18 reversed-phase silica) to find the one that provides the best resolution for this compound and its major impurities. |
| Incorrect mobile phase composition | Systematically vary the solvent system (e.g., hexane/ethyl acetate or dichloromethane (B109758)/methanol gradients for normal phase; acetonitrile/water or methanol/water for reversed-phase) to optimize selectivity. |
| Column overloading | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad, overlapping peaks. |
| Irregular column packing | Ensure the column is packed uniformly to prevent channeling, which results in poor separation. |
Issues During Preparative HPLC Purification
| Potential Cause | Troubleshooting Step | | Peak Tailing or Fronting | | | | - Column Overload: Reduce the injection volume or sample concentration. | | | - Inappropriate Mobile Phase pH: Adjust the pH of the mobile phase, especially if impurities are ionizable. | | | - Column Degradation: Use a guard column and ensure the mobile phase pH is within the stable range for the column. | | Co-elution of Impurities | | | | - Suboptimal Gradient: Modify the gradient slope to improve the resolution between this compound and closely eluting impurities. | | | - Different Selectivity Needed: Try a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18). | | Irreproducible Retention Times | | | | - Inconsistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate composition. | | | - Fluctuating Column Temperature: Use a column oven to maintain a constant temperature. | | | - Pump Malfunction: Check the HPLC pump for leaks and ensure proper solvent delivery. |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
-
Fermentation and Extraction:
-
Culture the selected Trichoderma strain in a suitable liquid medium to produce this compound.
-
Separate the mycelia from the culture broth by filtration.
-
Extract the mycelia and the culture filtrate separately with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Silica Gel Column Chromatography (Flash Chromatography):
-
Pre-equilibrate a silica gel column with a non-polar solvent (e.g., n-hexane).
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica-adsorbed sample onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example:
-
100% n-hexane
-
n-hexane:ethyl acetate (9:1, 8:2, 1:1, v/v)
-
100% ethyl acetate
-
ethyl acetate:methanol (9:1, v/v)
-
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Pool the fractions containing the compound of interest and evaporate the solvent.
-
Protocol 2: High-Purity Purification by Preparative HPLC
-
Analytical Method Development:
-
Develop an analytical HPLC method to resolve this compound from impurities. A C18 column is a good starting point.
-
Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients).
-
Optimize the gradient, flow rate, and detection wavelength.
-
-
Preparative HPLC:
-
Scale up the optimized analytical method to a preparative HPLC system.
-
Dissolve the partially purified this compound from Protocol 1 in the mobile phase.
-
Inject the sample onto the preparative column.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions with the desired purity (>98%) and evaporate the solvent.
-
Lyophilize the final product to obtain pure this compound as a solid.
-
Data Presentation
Table 1: Purity Enhancement of this compound Through a Multi-Step Purification Process
| Purification Step | Purity of this compound (%) | Yield (%) |
| Crude Ethyl Acetate Extract | ~5-10 | 100 |
| Silica Gel Chromatography | ~70-85 | 40-60 |
| Preparative HPLC (First Pass) | >95 | 20-30 |
| Preparative HPLC (Second Pass) | >99 | 10-15 |
Note: These values are illustrative and can vary based on the initial concentration of this compound in the crude extract and the optimization of each purification step.
Mandatory Visualizations
Diagram 1: General Workflow for this compound Purification
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. innspub.net [innspub.net]
- 7. Exploration and Evaluation of Secondary Metabolites from Trichoderma harzianum: GC-MS Analysis, Phytochemical Profiling, Antifungal and Antioxidant Activity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biochemjournal.com [biochemjournal.com]
Technical Support Center: Managing Cytotoxicity of Harzianol J in Macrophage Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Harzianol J and its potential cytotoxic effects on macrophage cell lines. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a harziane diterpenoid, a type of natural compound isolated from fungi of the Trichoderma genus.[1][2] Diterpenoids from this family have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects.[2][3] Specifically, this compound has been noted for its potential anti-inflammatory effects by inhibiting nitric oxide (NO) production.[4]
Q2: Is this compound cytotoxic to all cell types?
The cytotoxicity of harziane diterpenoids appears to be compound-specific and may vary between different cell lines. For instance, while one study reported that this compound did not show cytotoxicity at concentrations between 25–100 µM in the context of an anti-inflammatory assay, a related compound, Harzianol I, was found to have cytotoxic activity against three different cancer cell lines.[1][4] Therefore, it is crucial to empirically determine the cytotoxic profile of this compound in your specific macrophage cell line of interest.
Q3: What are the common macrophage cell lines used for cytotoxicity studies?
Commonly used macrophage cell lines for in vitro studies include J774, RAW 264.7, and THP-1 (a human monocytic cell line that can be differentiated into macrophage-like cells).[5][6][7][8] The choice of cell line can influence experimental outcomes, so it is important to select a model that is appropriate for your research question.
Q4: What are the initial steps to take before conducting experiments with this compound?
Before beginning your experiments, it is essential to establish a baseline for the cytotoxic effects of this compound on your chosen macrophage cell line. This involves performing a dose-response study to determine the concentration range at which this compound is non-toxic, moderately toxic, and highly toxic. This information will be critical for designing subsequent experiments to study its biological activity without the confounding factor of cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of unexpected cell death at low concentrations of this compound. | 1. Solvent toxicity (e.g., DMSO).2. Contamination of cell culture.3. High sensitivity of the macrophage cell line to this compound.4. Incorrect compound concentration. | 1. Perform a vehicle control experiment to assess the toxicity of the solvent at the concentrations used. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).2. Check for signs of bacterial or fungal contamination. If contamination is suspected, discard the cells and start with a fresh, uncontaminated stock.3. Perform a preliminary, broad-range dose-response experiment to identify a more suitable, lower concentration range for your specific cell line.4. Verify the stock solution concentration and the dilution calculations. |
| Inconsistent results between experiments. | 1. Variability in cell passage number.2. Inconsistent cell seeding density.3. Variations in incubation time.4. Degradation of this compound stock solution. | 1. Use cells within a consistent and narrow passage number range for all experiments.2. Ensure a uniform cell seeding density across all wells and plates. Allow cells to adhere and stabilize before adding the compound.3. Maintain consistent incubation times for compound treatment and assay development.4. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| No observed cytotoxicity even at high concentrations. | 1. The macrophage cell line is resistant to this compound.2. The compound is not biologically active.3. The chosen cytotoxicity assay is not sensitive enough. | 1. Consider testing on a different, potentially more sensitive, macrophage cell line.2. Include a positive control for cytotoxicity (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly.3. Try a different cytotoxicity assay that measures a different cell death marker (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH or a dye-based fluorescence assay).[9][10] |
Quantitative Data Summary
Table 1: Reported Biological Activity of this compound and a Related Compound
| Compound | Cell Line/Assay | Concentration | Observed Effect |
| This compound | LPS-stimulated RAW 264.7 macrophages | 25-100 µM | No cytotoxicity observed in an anti-inflammatory assay.[3][4] |
| Harzianol I | Three cancer cell lines | Not specified | Exhibited cytotoxic activity.[1][2] |
Detailed Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using a Resazurin-Based Assay
This protocol outlines a method to assess the cytotoxicity of this compound on a macrophage cell line (e.g., J774) using a resazurin-based assay, which measures cell viability through metabolic activity.
Materials:
-
Macrophage cell line (e.g., J774)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
-
Multi-channel pipette
-
Plate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Culture J774 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Fluorescence_sample / Fluorescence_vehicle_control) * 100
-
-
Plot the % viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Experimental Workflow for Managing Cytotoxicity
Caption: Workflow for assessing and managing this compound cytotoxicity.
Putative Signaling Pathway for Diterpenoid-Induced Macrophage Response
Caption: Putative signaling pathways in macrophages affected by diterpenoids.
References
- 1. Antibacterial harziane diterpenoids from a fungal symbiont Trichoderma atroviride isolated from Colquhounia coccinea var. mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects [mdpi.com]
- 5. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cells of the J774 macrophage cell line are primed for antibody-dependent cell-mediated cytotoxicity following exposure to gamma-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of Leishmania with a macrophage cell line. Correlation between intracellular killing and the generation of oxygen intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
Scaling up the production of Harzianol J for further research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Harzianol J from fungal fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of research interest?
A1: this compound is a harziane diterpenoid, a class of secondary metabolites predominantly produced by fungi of the genus Trichoderma.[1] These compounds are of significant interest due to their complex chemical structures and potential biological activities. This compound, in particular, has been noted for its potential anti-inflammatory effects.[2] Further research is needed to fully elucidate its therapeutic potential.
Q2: Which fungal strains are known to produce this compound?
A2: this compound has been isolated from deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21.[2] Other Trichoderma species, such as Trichoderma harzianum, are known to produce a variety of other harziane diterpenoids and may also be potential producers of this compound or its analogs.[1]
Q3: What are the general steps for producing and isolating this compound?
A3: The general workflow for this compound production and isolation involves:
-
Fermentation: Culturing a this compound-producing Trichoderma strain in a suitable liquid or solid-state medium.
-
Extraction: Extracting the fungal biomass and culture broth with an appropriate organic solvent, such as butanol.[2]
-
Purification: A multi-step purification process using various chromatographic techniques, including silica (B1680970) gel chromatography, ODS column chromatography, and semi-preparative HPLC, to isolate this compound from the crude extract.
Q4: What are the key challenges in scaling up this compound production?
A4: Scaling up the production of this compound from laboratory (flask) to pilot or industrial scale (bioreactor) presents several challenges:
-
Maintaining Optimal Fungal Morphology: The morphology of filamentous fungi like Trichoderma (e.g., pellets vs. dispersed mycelia) can significantly impact secondary metabolite production. Agitation and aeration rates are critical factors that influence morphology.
-
Ensuring Adequate Oxygen Supply: Aerobic fungi like Trichoderma require sufficient oxygen for growth and metabolism. Achieving adequate oxygen transfer in large bioreactors can be challenging.
-
Heat and Mass Transfer Limitations: In large-scale fermentations, ensuring uniform distribution of nutrients and temperature can be difficult.
-
Process Reproducibility: Replicating the optimal conditions from small-scale experiments in larger bioreactors can be complex due to differences in geometry and hydrodynamics.
-
Downstream Processing: Scaling up the extraction and purification processes can lead to decreased efficiency and product loss.
Troubleshooting Guides
Fermentation Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no this compound production | 1. Suboptimal fermentation medium. 2. Incorrect pH of the medium. 3. Inappropriate incubation temperature. 4. Inadequate aeration. 5. Unfavorable fungal morphology (e.g., large, dense pellets). 6. Strain instability or degradation. | 1. Optimize the carbon and nitrogen sources in the medium. Consider using a complex medium like Potato Dextrose Broth (PDB) or a defined medium with optimized nutrient concentrations. 2. Monitor and control the pH of the fermentation broth. The optimal pH for Trichoderma growth and secondary metabolite production is often in the range of 5-7. 3. Ensure the incubator or bioreactor is maintaining the optimal temperature, typically around 25-30°C for Trichoderma species. 4. In shake flasks, increase the agitation speed or use baffled flasks to improve oxygen transfer. In a bioreactor, increase the agitation and/or aeration rate. 5. Adjust agitation speed to control pellet size. Lower speeds may lead to larger pellets, while higher speeds can cause shear stress. The addition of surfactants like Tween 80 can promote dispersed growth. 6. Re-culture the strain from a frozen stock or re-isolate a high-producing colony. |
| Poor fungal growth | 1. Contamination with other microorganisms. 2. Nutrient limitation in the medium. 3. Presence of inhibitory compounds. | 1. Check for bacterial or other fungal contamination by microscopy and by plating on selective media. Ensure sterile techniques are used throughout the process. 2. Analyze the medium composition and supplement with limiting nutrients if necessary. 3. Ensure all medium components and glassware are of high quality and free from contaminants. |
| Inconsistent results between batches | 1. Variation in inoculum quality. 2. Inconsistent fermentation conditions. 3. Variability in raw materials for the medium. | 1. Standardize the inoculum preparation, including the age of the culture and the spore concentration. 2. Carefully monitor and control all fermentation parameters (temperature, pH, agitation, aeration) for each batch. 3. Use high-quality, consistent sources for all medium components. |
Purification Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low recovery of this compound | 1. Incomplete extraction from the fermentation broth. 2. Degradation of the compound during purification. 3. Loss of compound during solvent evaporation. 4. Poor separation in chromatography columns. | 1. Increase the solvent-to-broth ratio or perform multiple extractions. Sonication can also improve extraction efficiency. 2. Avoid high temperatures and exposure to strong acids or bases during purification. Work quickly and keep samples cold where possible. 3. Use a rotary evaporator with a controlled temperature and vacuum. 4. Optimize the mobile phase and stationary phase for each chromatography step. Ensure proper column packing and loading. |
| Co-elution of impurities with this compound | 1. Similar polarity of this compound and impurities. 2. Overloading of the chromatography column. | 1. Use a different chromatography technique (e.g., reverse-phase instead of normal-phase) or a different solvent system to improve separation. High-Performance Liquid Chromatography (HPLC) with a suitable column is often necessary for final purification. 2. Reduce the amount of crude extract loaded onto the column. |
| Difficulty in detecting this compound | 1. Low concentration in the fractions. 2. Lack of a suitable analytical method. | 1. Concentrate the fractions before analysis. 2. Use sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) for detection and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation. |
Data Presentation
Table 1: Effect of Fermentation Parameters on Secondary Metabolite Production in Trichoderma spp. (Illustrative Data)
| Parameter | Condition 1 | Yield (mg/L) | Condition 2 | Yield (mg/L) | Condition 3 | Yield (mg/L) |
| Carbon Source | Glucose (20 g/L) | 50 | Sucrose (20 g/L) | 45 | Starch (20 g/L) | 30 |
| Nitrogen Source | Peptone (10 g/L) | 55 | Yeast Extract (10 g/L) | 60 | Ammonium Sulfate (5 g/L) | 40 |
| pH | 5.0 | 48 | 6.0 | 62 | 7.0 | 55 |
| Temperature (°C) | 25 | 58 | 28 | 65 | 32 | 45 |
| Agitation (rpm) | 150 | 52 | 200 | 68 | 250 | 50 (due to shear) |
Note: This table presents illustrative data based on general trends observed for secondary metabolite production in Trichoderma species. Actual yields for this compound will need to be determined experimentally.
Table 2: Comparison of this compound Production at Different Scales (Hypothetical Data)
| Parameter | Lab Scale (250 mL Flask) | Pilot Scale (10 L Bioreactor) |
| Working Volume | 100 mL | 7 L |
| Incubation Time | 10 days | 8 days |
| Typical Yield (mg/L) | 50-70 | 40-60 |
| Purity after initial extraction (%) | 1-5 | 0.5-3 |
| Final Purity after purification (%) | >95 | >95 |
Note: This table presents hypothetical data to illustrate the potential changes when scaling up production. Actual values will vary depending on the specific process.
Experimental Protocols
Protocol 1: Fermentation of Trichoderma sp. for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a small piece of agar (B569324) with mycelium of the this compound-producing Trichoderma strain to a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).
-
Incubate at 28°C on a rotary shaker at 150 rpm for 3-5 days to obtain a seed culture.
-
-
Production Fermentation:
-
Inoculate a 1 L Erlenmeyer flask containing 400 mL of PDB with 20 mL of the seed culture.
-
Incubate the production culture under static conditions at room temperature (approximately 25°C) for 10-14 days.
-
Protocol 2: Extraction and Purification of this compound
-
Extraction:
-
To each 1 L fermentation flask, add 400 mL of water-saturated butanol and shake vigorously.
-
Allow the mixture to stand for 12 hours to partition the metabolites into the butanol layer.
-
Collect the butanol layer and repeat the extraction two more times.
-
Combine the butanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed extract to the top of a silica gel column packed in dichloromethane.
-
Elute the column with a gradient of dichloromethane-methanol to separate the compounds based on polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
ODS Column Chromatography:
-
Pool the fractions containing this compound and evaporate the solvent.
-
Dissolve the residue in methanol and apply it to a reverse-phase (ODS) column.
-
Elute with a gradient of methanol-water to further purify the compound.
-
-
Semi-preparative HPLC:
-
For final purification, subject the this compound-rich fraction to semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
Mandatory Visualization
Caption: Experimental workflow for this compound production.
Caption: Proposed signaling pathway for this compound biosynthesis.
References
Validation & Comparative
Unraveling the Stereochemistry of Harzianol J: A Comparative Guide to Absolute Configuration Determination
For Immediate Release
This guide provides a comprehensive comparison of methodologies for confirming the absolute configuration of Harzianol J, a complex harziane diterpenoid. It is intended for researchers, scientists, and professionals in drug development who are engaged in the stereochemical analysis of natural products. This document outlines the key experimental data and protocols that have been applied to this compound and related compounds, offering a comparative framework for selecting the most appropriate analytical strategy.
This compound, a member of the intricate 6/5/7/4 carbocyclic scaffold-possessing harziane diterpenoids, has been isolated from endophytic fungi such as Trichoderma atroviride and a deep-sea sediment-derived Trichoderma sp.[1]. While its planar structure has been elucidated through spectroscopic analysis, the determination of its absolute stereochemistry is a more complex challenge that has been approached with a variety of techniques. Notably, some reports have indicated that the absolute configuration of this compound had not been previously determined, underscoring the importance of rigorous stereochemical analysis for this class of molecules[1].
Comparative Analysis of Stereochemical Determination Methods
The absolute configuration of complex molecules like this compound is typically determined using a combination of spectroscopic, computational, and synthetic methods. Below is a comparison of the primary techniques employed for harziane diterpenoids.
| Method | Principle | Advantages | Disadvantages |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Provides unambiguous determination of both relative and absolute configuration. | Requires a high-quality single crystal, which can be difficult to obtain. |
| Electronic Circular Dichroism (ECD) Spectroscopy | Differential absorption of left and right circularly polarized light by a chiral molecule. | Requires small amounts of sample; can be coupled with quantum chemical calculations for robust assignment. | Heavily dependent on the accuracy of computational models; can be ambiguous for conformationally flexible molecules. |
| Total Synthesis | Unambiguous synthesis of a specific stereoisomer to compare its spectroscopic data with the natural product. | Provides definitive proof of the absolute configuration. | Can be a lengthy and resource-intensive process. |
| Mosher's Method (NMR) | Derivatization of a chiral alcohol with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to determine the configuration at the carbinol center via NMR analysis. | Relatively rapid and requires only small amounts of sample. | Limited to molecules with a suitable secondary alcohol; can be complex to interpret for molecules with multiple chiral centers. |
Experimental Data for this compound and Related Compounds
While specific quantitative data for the definitive absolute configuration of this compound is not extensively published, data from related harziane diterpenoids isolated in the same studies provide a valuable reference. For instance, the absolute configurations of novel harzianols isolated alongside this compound were established using ECD calculations and, in some cases, single-crystal X-ray diffraction[1].
For a related compound, Harzianol F, single-crystal X-ray diffraction analysis unambiguously determined its stereocenters as 2S, 5R, 6R, 8S, 13S, and 14S[1]. The ECD spectra of other new harzianols were calculated and compared with experimental data to establish their absolute configurations[1].
Experimental Protocols
Electronic Circular Dichroism (ECD) Spectroscopy and Calculation
This protocol outlines the general steps for determining absolute configuration using ECD spectroscopy coupled with theoretical calculations, a method applied to harziane diterpenoids.
Methodology:
-
Sample Preparation: A solution of the purified compound (e.g., 0.1-0.5 mg/mL) is prepared in a suitable solvent (e.g., methanol).
-
ECD Spectrum Acquisition: The ECD spectrum is recorded on a chiroptical spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).
-
Conformational Search: A computational search for low-energy conformers of the possible stereoisomers is performed using molecular mechanics (e.g., MMFF) and density functional theory (DFT) methods.
-
ECD Calculation: The ECD spectra for the most stable conformers are calculated using time-dependent density functional theory (TD-DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Comparison and Assignment: The calculated ECD spectrum is compared with the experimental spectrum. A good agreement between the experimental and calculated spectra for a particular stereoisomer allows for the assignment of its absolute configuration.
Mosher's Method for a Secondary Alcohol
This protocol describes the modified Mosher's method for determining the absolute configuration of a chiral secondary alcohol.
Methodology:
-
Esterification: The alcohol is treated separately with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in the presence of a base (e.g., pyridine) to form the corresponding (S)- and (R)-MTPA esters.
-
Purification: The resulting diastereomeric esters are purified, typically by HPLC.
-
NMR Analysis: 1H NMR spectra are acquired for both the (S)- and (R)-MTPA esters.
-
Chemical Shift Analysis: The chemical shift differences (Δδ = δS - δR) are calculated for the protons near the newly formed ester linkage.
-
Configuration Assignment: A model of the MTPA esters' conformations is used to correlate the signs of the Δδ values with the absolute configuration at the carbinol center.
Visualizing the Workflow and Logic
To clarify the process of absolute configuration determination, the following diagrams illustrate the experimental workflow and the logical connections between different analytical techniques.
Caption: Experimental workflow for the isolation and stereochemical determination of this compound.
Caption: Logical relationship of key evidence for absolute configuration confirmation.
References
A Researcher's Guide to Alternative Methods for Diterpene Stereochemistry Elucidation
For researchers, scientists, and professionals in drug development, the precise determination of a diterpene's three-dimensional structure is a critical step. While X-ray crystallography has long been the gold standard, its requirement for well-ordered, single crystals can be a significant bottleneck. This guide provides an objective comparison of powerful alternative methods for elucidating diterpene stereochemistry: Microcrystal Electron Diffraction (MicroED), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Microcrystal Electron Diffraction (MicroED)
Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) technique that is rapidly gaining traction as a revolutionary method for the structural analysis of small molecules, including natural products.[1][2][3] By utilizing a beam of electrons instead of X-rays, MicroED can determine high-resolution 3D structures from nanocrystals that are a billionth of the size required for traditional X-ray crystallography.[3] This makes it particularly valuable for diterpenes that are difficult to crystallize into larger forms.[1][2]
-
Crystal Preparation:
-
If the diterpene sample is a powder, it can often be used directly. The powder is gently crushed to create a fine dust of microcrystals.[4]
-
For samples in solution, crystallization is induced to form microcrystals. These crystals are then suspended in their mother liquor.
-
-
Grid Preparation:
-
A small amount of the powdered sample or crystal suspension is applied to an electron microscopy grid (e.g., a holey carbon grid).[4]
-
The grid is then vitrified by plunge-freezing in liquid ethane (B1197151) to preserve the crystals in a hydrated state and protect them from radiation damage.[5]
-
-
Data Collection:
-
The vitrified grid is loaded into a cryo-transmission electron microscope (cryo-TEM).[5]
-
Suitable nanocrystals are identified by screening the grid.[5]
-
Continuous rotation electron diffraction data is collected from a single nanocrystal. The stage is continuously rotated while a high-speed detector records a movie of the diffraction patterns.[3]
-
-
Data Processing:
-
The collected diffraction movie frames are converted to a format compatible with standard crystallographic software (e.g., SMV).[4]
-
The data is then processed using software commonly used for X-ray crystallography, such as XDS, to index, integrate, and scale the diffraction intensities.[4]
-
The structure is solved using direct methods (for resolutions better than 1 Å) or other phasing techniques, followed by refinement to yield the final 3D atomic model.[4]
-
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] VCD is a powerful tool for determining the absolute configuration of molecules in solution, as it does not require crystallization.[7] The experimental VCD spectrum is compared with the theoretical spectrum of a known enantiomer, calculated using quantum chemical methods like Density Functional Theory (DFT), to assign the absolute stereochemistry.[8]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified diterpene in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[8][9] The choice of solvent is crucial to avoid strong IR absorption in the spectral region of interest.[10]
-
Transfer the solution to a BaF₂ IR cell with a path length of 100 µm.[10]
-
-
Data Acquisition:
-
Computational Modeling:
-
Perform a conformational search for the diterpene using molecular mechanics force fields.[8]
-
Optimize the geometry of the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).[8]
-
Calculate the theoretical VCD and IR spectra for each conformer.[8]
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.[9]
-
-
Data Analysis:
-
Compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum of one of the enantiomers.
-
A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[8]
-
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light.[11] ECD is highly sensitive to the stereochemistry of molecules containing chromophores. For diterpenes, which often possess chromophoric functionalities, ECD can be a powerful tool for assigning absolute configuration, especially when combined with theoretical calculations.[11][12]
-
Sample Preparation:
-
Dissolve a small amount of the purified diterpene in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile).[13] The solvent should be transparent in the UV-Vis region of interest.
-
The concentration should be adjusted to obtain an optimal absorbance (typically below 1.0).
-
-
Data Acquisition:
-
Record the ECD and UV-Vis spectra using an ECD spectrometer.
-
The spectra are typically measured in the far-UV and near-UV regions (e.g., 200-400 nm).
-
-
Computational Modeling:
-
Similar to VCD, perform a conformational analysis to identify low-energy conformers.[12]
-
Optimize the geometries of the conformers using DFT.[12]
-
Calculate the theoretical ECD and UV-Vis spectra for each conformer using Time-Dependent DFT (TD-DFT).[11]
-
Generate a Boltzmann-averaged theoretical ECD spectrum.[12]
-
-
Data Analysis:
References
- 1. MicroED in natural product and small molecule research [escholarship.org]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. MicroED in natural product and small molecule research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 7. Understanding photochirogenesis: solvent effects on circular dichroism and anisotropy spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. schrodinger.com [schrodinger.com]
- 11. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
A Comparative Analysis of the Anti-inflammatory Activity of Harzianol J and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Harzianol J, a natural diterpene derived from the fungus Trichoderma, and Dexamethasone (B1670325), a potent synthetic glucocorticoid widely used in clinical practice. The comparison is based on available experimental data, focusing on their efficacy in inhibiting inflammatory mediators and their underlying mechanisms of action.
Executive Summary
Direct comparative studies between this compound and dexamethasone are not available in the current scientific literature. This guide synthesizes data from independent studies to provide an objective comparison. Dexamethasone is a well-established anti-inflammatory agent with a potent, multi-faceted mechanism of action that is effective at low concentrations. In contrast, this compound has demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production, though the available data suggests its potency is considerably lower than what is typically expected from dexamethasone.[1] The molecular mechanism of this compound remains to be elucidated.
Quantitative Comparison of Anti-inflammatory Activity
The primary endpoint for comparing these two compounds is the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Parameter | This compound | Dexamethasone | Reference Cell Line |
| Target | Nitric Oxide (NO) Production | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages |
| IC₅₀ | 66.7 µM[1] | ~88.1 µM (34.60 µg/mL)¹[2] | LPS-stimulated RAW 264.7 Macrophages |
| % Inhibition | 81.8% at 100 µM[1][3] | Dose-dependent inhibition observed | LPS-stimulated RAW 264.7 Macrophages |
¹Note: While this IC₅₀ value is derived from a study using RAW 264.7 cells, dexamethasone is a highly potent steroid typically demonstrating biological activity in the nanomolar (nM) range for many anti-inflammatory endpoints.
Mechanism of Action
Dexamethasone: A Multi-Pathway Inhibitor
Dexamethasone exerts its potent anti-inflammatory effects through a well-documented mechanism. As a synthetic glucocorticoid, it diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates into the nucleus, where it modulates gene expression.
1. Inhibition of the NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. Dexamethasone inhibits the NF-κB pathway by increasing the expression of IκBα, an inhibitor protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.
2. Inhibition of the MAPK Pathway: Mitogen-activated protein kinases (MAPKs), particularly p38, are crucial for the synthesis and stability of inflammatory messenger RNAs (mRNAs). Dexamethasone inhibits the p38 MAPK pathway, which in turn reduces the expression of key inflammatory enzymes like COX-2 and iNOS.
This compound: A Nitric Oxide Inhibitor
The anti-inflammatory activity of this compound has been demonstrated through its ability to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages. NO is produced by the enzyme inducible nitric oxide synthase (iNOS), which is upregulated during an inflammatory response. By inhibiting NO production, this compound can mitigate inflammatory damage. The specific molecular targets and signaling pathways modulated by this compound to achieve this effect have not yet been reported.
Experimental Protocols
The data presented in this guide are primarily derived from in-vitro assays using murine macrophage cell lines. The general workflow and a key experimental protocol are detailed below.
General Experimental Workflow
Protocol: Nitric Oxide Production Inhibitory Assay
This assay quantifies the amount of nitrite (B80452), a stable and soluble breakdown product of NO, in the cell culture supernatant.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or Dexamethasone). The cells are incubated for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL, excluding the negative control wells.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Griess Reaction: After incubation, 100 µL of cell culture supernatant from each well is transferred to a new 96-well plate. An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) is added to each well.
-
Measurement: The plate is incubated at room temperature for 10-15 minutes in the dark. The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined by comparison with a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated cells (positive control). The IC₅₀ value is calculated from the dose-response curve.
Conclusion
Dexamethasone remains a benchmark for potent anti-inflammatory activity, with a well-defined mechanism involving the suppression of crucial inflammatory signaling pathways like NF-κB and MAPK. This compound, a natural product, shows promise as an anti-inflammatory agent through its ability to inhibit nitric oxide production. However, based on the currently available data, it appears to be significantly less potent than dexamethasone. Further research is required to fully elucidate the molecular mechanism of action of this compound and to explore the potential of the harziane diterpene scaffold in developing new anti-inflammatory therapeutics.
References
Structure-Activity Relationship of Harzianol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Harzianol, a diterpenoid produced by fungi of the Trichoderma genus, and its analogs have garnered significant interest within the scientific community due to their diverse biological activities. These compounds have demonstrated notable potential as antibacterial, antifungal, and cytotoxic agents. Understanding the relationship between the chemical structure of these analogs and their biological function is pivotal for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various harzianol analogs, supported by experimental data and detailed methodologies.
Quantitative Bioactivity Data of Harzianol Analogs
The bioactivity of harzianol analogs has been evaluated against a range of bacterial and fungal pathogens, as well as cancer cell lines. The following tables summarize the available quantitative data, primarily expressed as half maximal effective concentration (EC₅₀), minimum inhibitory concentration (MIC), and half maximal inhibitory concentration (IC₅₀) values.
| Table 1: Antibacterial Activity of Harzianol Analogs | |||
| Analog | Bacterial Strain | EC₅₀ (µg/mL) | Reference |
| Harzianol I | Staphylococcus aureus | 7.7 ± 0.8 | [1] |
| Harzianol I | Bacillus subtilis | 7.7 ± 1.0 | [1] |
| Harzianol I | Micrococcus luteus | 9.9 ± 1.5 | [1] |
| Table 2: Antifungal Activity of Harzianol Analogs | |||
| Analog | Fungal Strain | MIC (µg/mL) | Reference |
| Trichoharzianol | Colletotrichum gloeosporioides | 128 | [2] |
| Harzianopyridone (B32151) | Various phytopathogenic fungi | EC₅₀ 35.9-50.2 | [3][4] |
| Nafuredins C | Magnaporthe oryzae | 8.63 µM | [2] |
| Table 3: Cytotoxic Activity of Harzianol Analogs | |||
| Analog | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Trichodenone A | P388 (Murine leukemia) | 0.21 | [2] |
| Trichodenone B | P388 (Murine leukemia) | 1.21 | [2] |
| Trichodenone C | P388 (Murine leukemia) | 1.45 | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Antibacterial Activity (EC₅₀) by Broth Microdilution Method
This protocol is a standard method for determining the concentration of an antibacterial agent that inhibits 50% of bacterial growth.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then diluted to the final working concentration.
-
Preparation of Test Compounds: Harzianol analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate also includes a positive control (bacteria in broth without the test compound) and a negative control (broth only). The plate is then incubated at 37°C for 16-20 hours.
-
Determination of EC₅₀: After incubation, the optical density (OD) of each well is measured using a microplate reader at a wavelength of 600 nm. The percentage of growth inhibition is calculated for each concentration of the test compound relative to the positive control. The EC₅₀ value is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
Determination of Antifungal Activity (MIC) by Broth Microdilution Method (CLSI M38-A2)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the minimum inhibitory concentration of antifungal agents against filamentous fungi.
-
Preparation of Fungal Inoculum: Fungal spores are harvested from mature agar cultures and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80). The spore suspension is adjusted to a specific concentration using a hemocytometer or spectrophotometer.
-
Preparation of Test Compounds: The harzianol analogs are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal spore suspension. The plate is incubated at 35°C for 48-72 hours, depending on the fungal species.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the drug-free growth control, as determined visually or by spectrophotometry.
Determination of Cytotoxicity (IC₅₀) by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the harzianol analogs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC₅₀: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Signaling Pathways and Potential Mechanisms of Action
The biological activities of harzianol analogs are likely mediated through their interaction with key cellular signaling pathways. Based on the known activities of Trichoderma secondary metabolites and other natural products, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are of particular interest.
MAPK Signaling Pathway in Trichoderma
The MAPK signaling pathways are crucial for fungi to respond to external stimuli and regulate processes such as growth, development, and secondary metabolism. In Trichoderma, these pathways are implicated in mycoparasitism and the production of antifungal compounds. Harzianol analogs may exert their antifungal effects by modulating these pathways in target fungi or by influencing the producing organism's own regulatory networks.
Caption: Fungal MAPK signaling cascade and potential modulation by harzianol analogs.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation, cell survival, and proliferation in eukaryotic cells. Many natural products with cytotoxic and anti-inflammatory properties exert their effects by inhibiting this pathway. The cytotoxic activity of certain harzianol analogs against cancer cell lines suggests that they may interfere with NF-κB signaling, leading to apoptosis.
Caption: The NF-κB signaling pathway and potential points of inhibition by harzianol analogs.
Structure-Activity Relationship Insights
-
Functionality at C-2 and C-3: It has been suggested that the presence of functional groups at the C-2 or C-3 positions of the harziane diterpenoid scaffold might lead to a decrease in cytotoxic and antibacterial activities.[1]
-
The Pyridone Moiety: The harzianopyridone structure appears to be a key pharmacophore for antifungal activity.
-
Side Chain Modifications: The nature and length of side chains attached to the core ring structure can significantly influence bioactivity, as seen in the varying cytotoxicities of the trichodenones.
Further research involving the synthesis and biological evaluation of a wider array of harzianol analogs is necessary to delineate more precise structure-activity relationships. This will facilitate the rational design of more potent and selective therapeutic agents based on the harzianol scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
Harzianol J: A Comparative Analysis of Bioactivity within the Harziane Diterpene Family
For Researchers, Scientists, and Drug Development Professionals
The harziane diterpenes, a class of tetracyclic metabolites primarily isolated from fungi of the Trichoderma genus, have garnered significant interest for their diverse and potent biological activities.[1] Among these, Harzianol J has emerged as a compound of particular interest. This guide provides a comparative analysis of the bioactivity of this compound against other notable harziane diterpenes, supported by experimental data, to aid researchers in navigating the therapeutic potential of this chemical class.
Anti-inflammatory Activity: this compound at the Forefront
This compound has demonstrated notable anti-inflammatory properties, primarily evaluated through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Excessive NO production is a hallmark of inflammatory processes, and its inhibition is a key target for anti-inflammatory drug development.
A study comparing several harziane diterpenes revealed that this compound is a potent inhibitor of NO production, with an IC50 value of 66.7 µM.[2] In the same study, at a concentration of 100 µM, this compound inhibited NO production by 81.8%.[2][3] This activity was significantly higher than that of other tested harzianes, such as Harzianol A (46.8% inhibition) and Harzianol O (50.5% inhibition).[2] Interestingly, Harzianol K and Harzianol L showed only weak inhibition at the same concentration. It is noteworthy that in these anti-inflammatory assays, this compound and the other tested harzianols did not exhibit cytotoxicity at concentrations up to 100 µM, indicating a favorable therapeutic window.
Table 1: Comparative Anti-inflammatory Activity of Harziane Diterpenes
| Compound | Test System | Endpoint | Result | Reference |
| This compound | LPS-stimulated RAW 264.7 macrophages | NO Production Inhibition | IC50: 66.7 µM | |
| NO Production Inhibition | 81.8% at 100 µM | |||
| Harzianol A | LPS-stimulated RAW 264.7 macrophages | NO Production Inhibition | 46.8% at 100 µM | |
| Harzianol O | LPS-stimulated RAW 264.7 macrophages | NO Production Inhibition | 50.5% at 100 µM | |
| Harzianol K | LPS-stimulated RAW 264.7 macrophages | NO Production Inhibition | Weak inhibition at 100 µM | |
| Harzianol L | LPS-stimulated RAW 264.7 macrophages | NO Production Inhibition | Weak inhibition at 100 µM |
Antibacterial and Anticancer Potential: Insights from Other Harzianes
While specific antibacterial and anticancer data for this compound are not yet available in the literature, studies on other harziane diterpenes, such as Harzianol I and harzianic acid, highlight the potential of this compound class in these therapeutic areas.
Harzianol I has shown significant antibacterial activity against several Gram-positive bacteria. It exhibited potent efficacy against Staphylococcus aureus and Bacillus subtilis with an EC50 of 7.7 µg/mL, and against Micrococcus luteus with an EC50 of 9.9 µg/mL. Furthermore, Harzianol I displayed weak cytotoxic activity against NCI-H1975, HepG2, and MCF-7 human cancer cell lines, with IC50 values of 58.72, 60.88, and 53.92 µM, respectively.
Harzianic acid, another related compound, has demonstrated selective antimicrobial activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 200 μg/mL against a panel of pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antibacterial and Cytotoxic Activity of Other Harziane Diterpenes
| Compound | Bioactivity | Test System/Organism | Endpoint | Result | Reference |
| Harzianol I | Antibacterial | Staphylococcus aureus | EC50 | 7.7 ± 0.8 µg/mL | |
| Bacillus subtilis | EC50 | 7.7 ± 1.0 µg/mL | |||
| Micrococcus luteus | EC50 | 9.9 ± 1.5 µg/mL | |||
| Cytotoxic | NCI-H1975 (Human lung cancer) | IC50 | 58.72 µM | ||
| HepG2 (Human liver cancer) | IC50 | 60.88 µM | |||
| MCF-7 (Human breast cancer) | IC50 | 53.92 µM | |||
| Harzianic Acid | Antibacterial | Gram-positive bacteria | MIC | 25 - 200 µg/mL | |
| MRSA | MIC | 200 µg/mL | |||
| Vancomycin-resistant Enterococcus faecium | MIC | 100 µg/mL |
Neuroprotective Effects: An Area for Future Investigation
While some diterpenes have been investigated for their neuroprotective properties, specific data on the neuroprotective effects of this compound or other harziane diterpenes are currently lacking. This represents a promising avenue for future research, given the diverse bioactivities observed within this compound class.
Experimental Protocols
Nitric Oxide (NO) Production Inhibitory Assay
The anti-inflammatory activity of harziane diterpenes was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound) for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value is determined from the dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The antibacterial activity of harziane diterpenes is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Inoculum Preparation: Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Pathways and Processes
To better understand the experimental procedures and the potential mechanisms of action, the following diagrams are provided.
Bioactivity screening workflow.
Hypothesized anti-inflammatory signaling pathway.
Conclusion
This compound stands out among the studied harziane diterpenes for its superior anti-inflammatory activity, demonstrating significant inhibition of nitric oxide production without associated cytotoxicity. While direct comparative data for its antibacterial and anticancer effects are pending, the promising activities of its structural analogs, such as Harzianol I, suggest that this compound may also possess a broad spectrum of bioactivities. The elucidation of its precise mechanism of action, potentially involving the NF-κB and MAPK signaling pathways, and the exploration of its neuroprotective potential are critical next steps. The data presented here underscore the importance of continued research into this compound and the broader harziane diterpene family as a promising source for the development of novel therapeutic agents.
References
- 1. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects [mdpi.com]
Cytotoxicity comparison of Harzianol J on different cell lines
For Immediate Release
This guide provides a comparative overview of the cytotoxic effects of Harzianol J and related harziane diterpenoids on various cell lines. Due to a lack of specific published data on the cytotoxicity of this compound against cancer cell lines, this report summarizes the available information and presents a broader context by including data on related compounds and standardized experimental methodologies.
Introduction to this compound
This compound is a harziane diterpenoid, a class of natural products known for their complex chemical structures and diverse biological activities. While research has explored the anti-inflammatory potential of this compound, its cytotoxic profile against cancerous cell lines remains largely uncharacterized in publicly available literature.
Cytotoxicity Profile of this compound
Current research indicates a lack of significant cytotoxicity for this compound under certain experimental conditions. A study focused on the anti-inflammatory effects of novel harziane diterpenes reported that this compound, along with several other related compounds, did not exhibit cytotoxicity at concentrations ranging from 25–100 µM. This assessment was conducted to preclude false-positive results in the anti-inflammatory assay.
Comparative Cytotoxicity of Harziane Diterpenoids
While specific IC50 values for this compound on cancer cell lines are not available in the reviewed literature, a related compound, Harzianol I, has been noted for its cytotoxic activity against three cancer cell lines. However, quantitative data (IC50 values) for Harzianol I were not detailed in the available abstracts. The broader class of diterpenoids has been extensively studied for cytotoxic effects, with many compounds demonstrating potent anti-cancer activity.
Table 1: Cytotoxicity Data for this compound and Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Not Specified | Not cytotoxic at 25–100 µM | [1] |
| Harzianol I | Three cancer cell lines | Data not available | Mentioned in literature |
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Culture selected cancer cell lines in appropriate growth medium until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (or other test compounds) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to achieve a range of desired concentrations.
-
After the 24-hour incubation period, remove the growth medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plates for another 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Following the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
Validating the Mechanism of Action of Harzianol J in Nitric Oxide Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Harzianol J, a novel diterpene with anti-inflammatory properties, and its role in the inhibition of nitric oxide (NO), a key signaling molecule in inflammation. While the precise molecular mechanism of this compound is still under investigation, this document summarizes the existing data and contrasts it with two well-characterized NO inhibitors: L-NG-Nitroarginine methyl ester (L-NAME) and Dexamethasone. Detailed experimental protocols are provided to facilitate further research into validating this compound's mechanism of action.
Comparative Analysis of NO Inhibitors
This compound has been identified as an inhibitor of NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Its performance is compared here with L-NAME, a direct competitive inhibitor of nitric oxide synthase (NOS) enzymes, and Dexamethasone, a corticosteroid that suppresses the expression of the inducible NOS (iNOS) gene.
Table 1: Quantitative Comparison of NO Inhibitors
| Compound | Target | Mechanism of Action | IC50 Value (LPS-stimulated RAW 264.7 cells) | Key Features |
| This compound | iNOS (Hypothesized) | Not fully elucidated. Potentially inhibits iNOS expression or activity. | 66.7 µM[1] | Natural product derived from a deep-sea fungus (Trichoderma sp.)[1][2][3]. Exhibits 81.8% NO inhibition at 100 µM[1]. |
| L-NAME | All NOS isoforms (nNOS, eNOS, iNOS) | Competitive inhibitor of L-arginine binding to the NOS active site. | ~2 µM (for iNOS inhibition in rat alveolar macrophages) | Broad-spectrum NOS inhibitor; acts as a prodrug, being hydrolyzed to the active inhibitor NG-nitro-L-arginine (L-NOARG). |
| Dexamethasone | Glucocorticoid Receptor | Suppresses iNOS gene transcription, primarily by inhibiting the NF-κB signaling pathway. | Varies by cell type and conditions. | Potent synthetic corticosteroid with broad anti-inflammatory effects. |
Mechanisms of Action: Knowns and Unknowns
The anti-inflammatory effects of many compounds are attributed to their ability to curtail excessive NO production by modulating the iNOS pathway, which is typically activated by pro-inflammatory stimuli like bacterial LPS.
This compound: An Unresolved Mechanism
Currently, the literature establishes that this compound inhibits NO production, but the specific molecular mechanism has not been experimentally validated. It is hypothesized that this compound may act by either:
-
Inhibiting iNOS Expression: By interfering with upstream signaling pathways like NF-κB or Mitogen-Activated Protein Kinases (MAPKs), which are crucial for the transcription of the Nos2 gene (encoding iNOS).
-
Directly Inhibiting iNOS Enzyme Activity: By binding to the iNOS enzyme and preventing its catalytic function.
Further research, utilizing the experimental protocols outlined below, is necessary to elucidate the precise mechanism.
Alternative Inhibitors: Well-Defined Pathways
-
L-NAME: As a structural analog of L-arginine, the substrate for NOS, L-NAME directly competes for binding at the enzyme's active site. This competitive inhibition blocks the synthesis of NO from L-arginine.
-
Dexamethasone: This synthetic glucocorticoid acts by binding to the glucocorticoid receptor. The activated receptor complex then translocates to the nucleus and interferes with the activity of pro-inflammatory transcription factors, most notably NF-κB. By preventing NF-κB activation, Dexamethasone effectively halts the transcription of the Nos2 gene, leading to a decrease in the amount of iNOS protein and consequently, reduced NO production.
Signaling Pathways and Experimental Workflows
To validate the mechanism of action of a novel NO inhibitor like this compound, a series of experiments targeting key points in the inflammatory signaling cascade are required.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the NO inhibitory mechanism of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
Treatment Protocol: Seed cells in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction). Allow cells to adhere overnight. Pre-treat cells with various concentrations of this compound, L-NAME, or Dexamethasone for 1-2 hours. Subsequently, stimulate with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO production, shorter times for signaling pathway analysis).
Cell Viability Assessment: MTT Assay
To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay is crucial.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide Measurement: Griess Assay
-
Principle: This colorimetric assay quantifies nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the nitrite concentration.
-
Protocol:
-
After 24 hours of cell treatment, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate nitrite concentration using a standard curve prepared with sodium nitrite.
-
iNOS Protein Expression: Western Blot
-
Principle: This technique detects the presence and relative abundance of the iNOS protein in cell lysates.
-
Protocol:
-
After treatment (e.g., 12-24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for iNOS overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalize iNOS protein levels to a loading control like β-actin or GAPDH.
-
NF-κB Activation: Luciferase Reporter Assay
-
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Increased NF-κB activity leads to increased luciferase expression and light emission.
-
Protocol:
-
Co-transfect RAW 264.7 cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with this compound followed by LPS stimulation (e.g., for 6-8 hours).
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase assay system and a luminometer.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
References
- 1. Signaling pathways associated with macrophage-activating polysaccharides purified from fermented barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Harzianol J and Other Natural Anti-inflammatory Compounds: A Guide for Researchers
This guide provides a comparative analysis of the anti-inflammatory efficacy of Harzianol J, a harziane-type diterpene, against well-established natural anti-inflammatory compounds: curcumin (B1669340), resveratrol, and quercetin (B1663063). The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and visual representations of molecular pathways.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of inflammatory mediators in cell-based assays. A common model involves the stimulation of murine macrophage cells (RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response, followed by treatment with the test compound. The inhibition of nitric oxide (NO), a key inflammatory mediator, is a widely used metric for assessing anti-inflammatory activity, with the half-maximal inhibitory concentration (IC50) value indicating the compound's potency.
| Compound | Chemical Class | Source | IC50 for NO Inhibition (LPS-stimulated RAW 264.7 cells) | Other Relevant Anti-inflammatory Data |
| This compound | Diterpene | Deep-sea fungus (Trichoderma sp.) | 66.7 µM[1] | Inhibited 81.8% of NO production at 100 µM[1][2]. |
| Curcumin | Polyphenol | Turmeric (Curcuma longa) | 11.0 µM[3] | A curcumin pyrazole (B372694) derivative showed an IC50 of 3.7 µM for NO inhibition[3]. |
| Resveratrol | Stilbenoid | Grapes, Berries | - | IC50 values for cytokine inhibition in LPS-stimulated RAW264.7 cells: 17.5 µM (IL-6), 14.2 µM (IL-10), and 18.9 µM (TNF-α). |
| Quercetin | Flavonoid | Onions, Apples, Berries | 37.1 µM | Also demonstrated potent inhibition of PGE2 and TNF-α release. |
Note: The provided IC50 values are derived from different studies and may not be directly comparable due to potential variations in experimental conditions.
Mechanisms of Anti-inflammatory Action: A Focus on Key Signaling Pathways
The anti-inflammatory effects of many natural compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκB) is degraded, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.
MAPK Signaling Pathway: This pathway involves a cascade of protein kinases, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), that are activated by inflammatory stimuli. Activated MAPKs phosphorylate and activate transcription factors that, in turn, promote the expression of inflammatory mediators.
While the mechanisms of curcumin, resveratrol, and quercetin in inhibiting these pathways are well-documented, the specific molecular targets of this compound are yet to be fully elucidated. However, based on studies of other diterpenoids, it is hypothesized that this compound may also exert its anti-inflammatory effects through the modulation of the NF-κB and MAPK pathways.
Caption: Simplified signaling pathways of inflammation and points of inhibition.
Experimental Protocols
Nitric Oxide Production Inhibitory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the key steps for assessing the in vitro anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide (NO) production.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Compound Treatment and LPS Stimulation:
-
The following day, remove the culture medium.
-
Add fresh medium containing various concentrations of the test compound (e.g., this compound, curcumin, resveratrol, or quercetin) to the wells. A vehicle control (e.g., DMSO) should also be included.
-
After a pre-incubation period (e.g., 1 hour), add lipopolysaccharide (LPS) to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.
3. Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
After incubation, collect the cell culture supernatant from each well for the determination of nitrite (B80452) concentration.
4. Measurement of Nitrite Concentration (Griess Assay):
-
Nitrite, a stable product of NO, is measured using the Griess reagent.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Solution A consists of 1% sulfanilamide (B372717) in 5% phosphoric acid, and Solution B is 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. These solutions are mixed in equal volumes immediately before use.
-
In a new 96-well plate, mix an equal volume of the collected supernatant with the freshly prepared Griess reagent.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
5. Data Analysis:
-
The percentage of NO production inhibition is calculated using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of NO production) can be determined by plotting the percentage of inhibition against the compound concentrations.
Caption: A step-by-step workflow for the nitric oxide (NO) inhibition assay.
References
A Comparative Guide to the Antibacterial and Anti-inflammatory Activities of Harziane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Harziane diterpenoids, a class of secondary metabolites primarily isolated from fungi of the Trichoderma genus, have garnered significant interest in the scientific community for their diverse biological activities. These complex molecules, characterized by a unique carbocyclic scaffold, have demonstrated notable potential as both antibacterial and anti-inflammatory agents. This guide provides an objective comparison of these two key bioactivities, supported by available experimental data, detailed methodologies for relevant assays, and visualizations of cellular pathways and experimental workflows.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data available on the antibacterial and anti-inflammatory activities of selected harziane diterpenoids.
Table 1: Antibacterial Activity of Harziane Diterpenoids
| Compound | Bacterial Strain | Activity Metric | Value | Reference |
| Harzianol I | Staphylococcus aureus | EC₅₀ | 7.7 ± 0.8 µg/mL | [1][2] |
| Bacillus subtilis | EC₅₀ | 7.7 ± 1.0 µg/mL | [1][2] | |
| Micrococcus luteus | EC₅₀ | 9.9 ± 1.5 µg/mL | [1][2] | |
| Harzianone G | Bacillus cereus | Growth Suppression | - | [3] |
| Diterpenoid (unnamed) | Bacillus cereus | Growth Suppression | - | [3] |
Note: EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that gives half-maximal response. Lower values indicate higher potency. Data on Minimum Inhibitory Concentrations (MICs) for harziane diterpenoids are limited in the reviewed literature.
Table 2: Anti-inflammatory Activity of Harziane Diterpenoids (Nitric Oxide Inhibition)
| Compound | Assay | Activity Metric | Value | Reference |
| Harzianol J | LPS-induced NO production in RAW 264.7 cells | IC₅₀ | 66.7 µM | |
| % Inhibition | 81.8% at 100 µM | |||
| Harzianol A | LPS-induced NO production in RAW 264.7 cells | % Inhibition | 46.8% at 100 µM | |
| Harzianol O | LPS-induced NO production in RAW 264.7 cells | % Inhibition | 50.5% at 100 µM | |
| Harzianol L | LPS-induced NO production in RAW 264.7 cells | % Inhibition | Weak inhibition at 100 µM | |
| Harzianol K | LPS-induced NO production in RAW 264.7 cells | % Inhibition | Weak inhibition at 100 µM | |
| Revised Harziane Diterpenoid | LPS-induced NO generation in RAW 264.7 cells | - | Moderate suppression | [3] |
Note: IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the harziane diterpenoid in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired concentration.
-
Bacterial Culture: From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Inoculum Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Microtiter Plate: Use sterile 96-well U-bottom or flat-bottom microtiter plates.
b. Assay Procedure:
-
Dispense 100 µL of sterile CAMHB into all wells of the 96-well plate.
-
Add 100 µL of the 2x concentrated test compound solution to the wells in the first column.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 serves as the positive control (bacterial growth without the compound), and column 12 serves as the negative control (broth sterility).
-
Within 15 minutes of preparation, inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
c. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the harziane diterpenoid at which there is no visible bacterial growth.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite (B80452) (a stable and nonvolatile breakdown product of NO) in cell culture supernatants as an indicator of NO production by macrophages.
a. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cells are commonly used.
-
Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the harziane diterpenoid for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
b. Griess Reagent Preparation:
-
The Griess reagent consists of two solutions that are typically mixed fresh:
-
Solution I: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Solution II: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
c. Assay Procedure:
-
After the 24-hour incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).
-
Add 50 µL of Solution I to each well containing the supernatant and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution II to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
Measure the absorbance at 540-550 nm using a microplate reader.
d. Data Analysis:
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of harziane diterpenoids.
Caption: LPS-induced inflammatory signaling pathway.
Caption: Workflow for Broth Microdilution Assay.
Caption: Workflow for Griess Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial harziane diterpenoids from a fungal symbiont Trichoderma atroviride isolated from Colquhounia coccinea var. mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diterpenoids with Antibacterial Activities from the Fungus Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Harzianol J: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive compounds is a critical component of laboratory safety and environmental responsibility. Harzianol J, a diterpene isolated from fungi of the Trichoderma genus, is a subject of research for its potential biological activities. While a specific Safety Data Sheet (SDS) for this compound is not currently available, a comprehensive disposal procedure can be formulated based on its chemical properties, known biological effects, and the handling of similar compounds.
This compound and other harziane diterpenes have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, cytotoxic, and phytotoxic effects.[1][2] This inherent bioactivity necessitates that this compound be treated as a potentially hazardous substance. The primary goals for its disposal are to neutralize its biological activity and to prevent its release into the environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the bioactive nature of this compound, appropriate personal protective equipment should be worn at all times during handling and disposal. This includes, but is not limited to:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
-
Respiratory Protection: A fume hood should be used when handling solid this compound or concentrated solutions to avoid inhalation of dust or aerosols.
Quantitative Bioactivity Data
While comprehensive toxicity data for this compound is limited, some quantitative information on its biological effects is available. This data helps in contextualizing its potential hazards.
| Compound | Biological Activity | Metric | Value | Cell Line/System |
| This compound | Anti-inflammatory | IC₅₀ | 66.7 µM | LPS-induced NO production in RAW264.7 macrophages |
| This compound | Cytotoxicity | - | No cytotoxicity observed | RAW264.7 macrophages |
| Harzianol I | Antibacterial | EC₅₀ | 7.7 ± 0.8 µg/mL | Staphylococcus aureus |
| Harzianol I | Antibacterial | EC₅₀ | 7.7 ± 1.0 µg/mL | Bacillus subtilis |
| Harzianol I | Antibacterial | EC₅₀ | 9.9 ± 1.5 µg/mL | Micrococcus luteus |
Table 1: Summary of quantitative bioactivity data for this compound and a related harziane diterpene.[1][3]
Step-by-Step Disposal Procedures
The recommended disposal strategy for this compound involves a multi-step process to ensure both safety and environmental protection.
Step 1: Decontamination of Small Spills
For small spills of this compound powder or solutions, a chemical inactivation method is recommended.
Experimental Protocol for Chemical Inactivation:
-
Prepare a 10% bleach solution: Freshly prepare a solution of sodium hypochlorite (B82951) (household bleach) diluted to 10% with water.
-
Absorb the spill: If the spill is a liquid, absorb it with an inert absorbent material (e.g., vermiculite, sand, or special absorbent pads).
-
Apply the bleach solution: Carefully apply the 10% bleach solution to the spilled material or absorbent, ensuring complete saturation.
-
Allow contact time: Let the bleach solution remain in contact with the material for at least 30 minutes to an hour to allow for chemical degradation.
-
Collect the waste: Wearing appropriate PPE, carefully collect the treated material into a designated chemical waste container.
-
Clean the area: Wipe the spill area with the 10% bleach solution, followed by a water rinse.
Step 2: Disposal of Unused this compound and Contaminated Materials
Unused quantities of this compound and any materials that have come into contact with it (e.g., pipette tips, contaminated labware, gloves) should be disposed of as hazardous chemical waste.
-
Segregate Waste: Collect all this compound waste in a clearly labeled, leak-proof container. Do not mix it with other waste streams unless compatible.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the primary hazard (e.g., "Bioactive," "Chemical Irritant").
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Incineration is often the preferred method for the final disposal of bioactive organic compounds.
Important Considerations:
-
Do Not Pour Down the Drain: Terpenes and their derivatives can be toxic to aquatic life. Under no circumstances should this compound or its solutions be poured down the sink.
-
Avoid Household Garbage: Do not dispose of this compound with regular laboratory or household trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Phytotoxic Harziane Diterpenes from a Soft Coral-Derived Strain of the Fungus Trichoderma harzianum XS-20090075 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safe Handling and Personal Protective Equipment for Harzianol J
Harzianol J is a diterpenoid isolated from marine-derived fungi, noted for its anti-inflammatory properties[1][2][3]. As a novel compound subject to ongoing research, a comprehensive safety data sheet (SDS) with specific handling protocols is not yet publicly available. Therefore, a cautious approach based on established laboratory safety principles for handling new or uncharacterized chemical entities is essential. This guide provides procedural recommendations to ensure the safety of researchers, scientists, and drug development professionals.
Risk Assessment and General Precautions
Given the lack of specific toxicity data for this compound, it should be treated as a potentially hazardous substance. A thorough risk assessment should be conducted before any handling. This involves evaluating the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure through inhalation, skin contact, or ingestion. All work with this compound, particularly when in solid (powder) form or when preparing stock solutions, should be performed within a certified chemical fume hood to minimize inhalation risks.
Personal Protective Equipment (PPE)
A standard set of personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes of solutions containing this compound and from airborne particles of the solid compound. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents direct skin contact. Glove integrity should be checked before use, and gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a chemical fume hood | For procedures that may generate dust or aerosols, a properly functioning chemical fume hood is the primary engineering control. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
Handling and Disposal Procedures
Weighing and Solution Preparation:
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
-
Weighing: When weighing the solid form of this compound, use a microbalance within the fume hood. Handle with care to avoid creating airborne dust. Use a spatula for transfers and gently tap to release the powder.
-
Dissolving: Add the solvent to the weighed this compound slowly to avoid splashing. If sonication or vortexing is required, ensure the container is securely capped.
Disposal:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be considered chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour any solutions down the drain.
-
Solid Waste: Contaminated solid waste should be placed in a separate, clearly labeled hazardous waste bag or container.
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
